Product packaging for Clarithromycin-d3(Cat. No.:)

Clarithromycin-d3

Cat. No.: B12384928
M. Wt: 751.0 g/mol
InChI Key: AGOYDEPGAOXOCK-AOAQTVJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin-d3 is a useful research compound. Its molecular formula is C38H69NO13 and its molecular weight is 751.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H69NO13 B12384928 Clarithromycin-d3

Properties

Molecular Formula

C38H69NO13

Molecular Weight

751.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3

InChI Key

AGOYDEPGAOXOCK-AOAQTVJMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and isotopic purity of Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and isotopic purity of Clarithromycin-d3 for researchers, scientists, and drug development professionals.

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is widely used to treat a variety of bacterial infections by inhibiting protein synthesis. In clinical and research settings, particularly in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices.

This compound, a deuterated analogue of Clarithromycin, serves as an ideal internal standard for mass spectrometry-based assays.[1][2] Its chemical behavior is nearly identical to the unlabeled drug, ensuring similar extraction recovery and chromatographic retention, while its increased mass allows for clear differentiation in a mass spectrometer. This guide provides a detailed overview of the synthesis of this compound and the analytical methods used to confirm its isotopic purity.

Synthesis of this compound

The synthesis of this compound is adapted from the established methods for preparing Clarithromycin from its precursor, Erythromycin A. The core of the synthesis involves the specific methylation of the 6-hydroxyl group of the erythronolide skeleton. To introduce the deuterium labels, a deuterated methylating agent is used in this key step.

General Synthetic Strategy

A common route for the synthesis of Clarithromycin involves the methylation of the 6-hydroxyl group of an Erythromycin A derivative.[3] To produce this compound, a methylating agent containing three deuterium atoms, such as d3-methyl iodide (CD₃I), is employed. The general scheme involves three main stages:

  • Protection of Reactive Groups: The 2'- and 4''-hydroxyl groups and the 9-keto group of Erythromycin A are protected to prevent unwanted side reactions during the methylation step. Oximation of the 9-keto group is a common strategy.[4][5]

  • Deuterated Methylation: The 6-hydroxyl group of the protected Erythromycin A derivative is methylated using a deuterated reagent (e.g., CD₃I) in the presence of a base.

  • Deprotection: The protecting groups are removed under specific conditions to yield the final this compound product.

Synthesis_Workflow

Caption: General synthetic workflow for this compound from Erythromycin A.

Experimental Protocol: Synthesis from Erythromycin A 9-Oxime

The following protocol is a representative method adapted from general clarithromycin synthesis procedures.[6]

  • Preparation of Erythromycin A 9-Oxime:

    • Suspend Erythromycin A and hydroxylamine hydrochloride in a suitable solvent system (e.g., ethanol/water).

    • Add a base (e.g., sodium bicarbonate or sodium acetate) to adjust the pH to approximately 7-8.5.[5]

    • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by HPLC.

    • Cool the reaction mixture and precipitate the Erythromycin A 9-oxime product by adding water.

    • Filter, wash, and dry the product.

  • Protection of 2'- and 4''-Hydroxyl Groups:

    • Dissolve the Erythromycin A 9-oxime in an aprotic solvent (e.g., dichloromethane or DMF).

    • Add a silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine or imidazole).

    • Stir at room temperature until silylation is complete (monitored by TLC or HPLC).

  • Methylation with Deuterated Reagent:

    • To the solution containing the fully protected Erythromycin A derivative, add a suitable base (e.g., sodium hydride or potassium hydroxide) in a polar aprotic solvent like DMSO or DMF.

    • Cool the mixture in an ice bath.

    • Slowly add d3-methyl iodide (CD₃I).

    • Allow the reaction to proceed at a controlled temperature until methylation of the 6-hydroxyl group is complete.

  • Deprotection and Isolation:

    • Quench the reaction carefully with water or an acidic solution.

    • Perform an aqueous workup to remove inorganic salts and byproducts.

    • Remove the silyl and oxime protecting groups via hydrolysis, typically using an acidic solution (e.g., formic acid or HCl) or other specific deprotection agents.

    • Extract the final this compound product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or chromatography to obtain high-purity this compound.

Isotopic Purity and Chemical Analysis

The accurate determination of isotopic enrichment and overall chemical purity is critical for the function of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for quantifying Clarithromycin in biological samples and is therefore the ideal tool for assessing the isotopic purity of this compound. The method separates the analyte from potential impurities and provides mass-to-charge ratio information to confirm isotopic labeling.

Analytical_Workflow

Caption: Analytical workflow for determining the isotopic purity of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol is based on a validated method for Clarithromycin analysis.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

    • Prepare a dilute working solution for injection.

  • Chromatography:

    • System: UPLC or HPLC system.

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[7]

    • Mobile Phase: Isocratic elution with a mixture such as Methanol and 5.0 mM Ammonium Formate (pH 3.0) in a 78:22 (v/v) ratio.[7]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: Triple quadrupole tandem mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Monitored Transitions: Multiple Reaction Monitoring (MRM) is used. The instrument is set to monitor the transition from the protonated molecular ion ([M+H]⁺) to a specific product ion.

      • For unlabeled Clarithromycin, the transition is m/z 748.5 → 158.2.[8]

      • For this compound, the expected transition would be m/z 751.5 → 161.2 (a +3 Da shift for both precursor and the N-dimethyl-containing desosamine fragment).

    • Data Analysis: The isotopic purity is determined by acquiring a full scan mass spectrum of the chromatographic peak. The relative abundances of the ion at m/z 751.5 (for d3) and any residual unlabeled compound at m/z 748.5 are compared. The percentage of deuterated forms is calculated from the integrated peak areas. Commercially available standards often report purity of ≥99% deuterated forms.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the site of deuteration and the overall structure of the molecule.

  • ¹H-NMR: In the ¹H-NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be absent or significantly diminished. This provides direct evidence of successful deuteration at the intended site.[10]

  • ¹³C-NMR: The ¹³C-NMR spectrum can be used to confirm the integrity of the carbon skeleton. The carbon attached to the deuterated methyl groups will show a characteristic multiplet due to C-D coupling and a slight upfield shift.

  • Quantitative NMR (qNMR): qNMR can be used for an accurate purity assessment against a certified internal standard without requiring a specific reference standard of the analyte itself.[10]

Quantitative Data Summary

The following tables summarize key data for this compound.

Table 1: Physicochemical Properties

Property Value Reference
Chemical Formula C₃₈H₆₆D₃NO₁₃ [11]
Molecular Weight ~750.97 g/mol [11][12]
Parent Drug CAS # 81103-11-9 [11]
Labeled Compound CAS # 959119-22-3 [11]

| Appearance | White to off-white solid |[11] |

Table 2: Representative LC-MS/MS Parameters

Parameter Clarithromycin This compound (Internal Standard) Reference
Precursor Ion ([M+H]⁺) m/z 748.9 m/z ~752.0 (for d3) or 752.8 (for ¹³C-d3) [7]
Product Ion m/z 158.1 m/z ~161.1 (for d3) or 162.0 (for ¹³C-d3) [7]
Cone Voltage 35 V 35 V [7]

| Collision Energy | 30 eV | 32 eV |[7] |

Table 3: Representative Isotopic Purity Data

Parameter Specification
Isotopic Enrichment (d₃) ≥ 98%
Chemical Purity (by HPLC) ≥ 98%

| Deuterated Forms (d₁-d₃) | ≥ 99%[9] |

Note: Specific values may vary by supplier and batch.

Conclusion

The synthesis of this compound is a well-defined process that leverages established macrolide chemistry, with the critical modification of using a deuterated methylating agent. Rigorous analytical characterization, primarily using LC-MS/MS and NMR, is essential to confirm the high isotopic and chemical purity required for its role as a reliable internal standard. This guide provides the foundational technical information necessary for researchers and drug development professionals working with or synthesizing this critical analytical reagent.

References

The Pivotal Role of Clarithromycin-d3 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles and practical applications of Clarithromycin-d3 as an internal standard, a critical tool for robust and reliable bioanalysis of the macrolide antibiotic, clarithromycin. This guide will explore the mechanism of action, present detailed experimental protocols, and provide quantitative data to underscore the importance of isotopic labeling in mitigating analytical variability.

Core Principles: The "Ideal" Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analytical run. The fundamental principle behind its use is to correct for the variability inherent in sample preparation and the analytical process itself. An ideal internal standard should exhibit physicochemical properties as close as possible to the analyte of interest.

This compound, a deuterated analog of clarithromycin, approaches this ideal. By replacing three hydrogen atoms with their heavier isotope, deuterium, the mass of the molecule is increased. This mass difference allows the mass spectrometer to differentiate between the analyte (clarithromycin) and the internal standard (this compound). However, their structural similarity ensures they behave almost identically during:

  • Extraction: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Chromatography: Both compounds will have very similar retention times, ensuring they are subjected to the same matrix effects at the point of elution.

  • Ionization: The efficiency of ionization in the mass spectrometer source will be comparable for both the analyte and the internal standard.

By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow are normalized, leading to significantly improved accuracy and precision in the final quantitative results.

Mechanism of Action of this compound as an Internal Standard

The mechanism of action of this compound as an internal standard is not pharmacological but rather physicochemical, centered on its ability to mimic the behavior of the unlabeled clarithromycin throughout the analytical process. The key lies in the stable isotope labeling. The incorporation of deuterium atoms results in a molecule that is chemically identical to clarithromycin in terms of its functional groups and overall structure. This chemical equivalence is crucial for its function.

The workflow for utilizing this compound as an internal standard in a typical bioanalytical method is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is Precise volume extract Liquid-Liquid Extraction add_is->extract Vortex evaporate Evaporation of Solvent extract->evaporate Isolate organic layer reconstitute Reconstitution in Mobile Phase evaporate->reconstitute Under nitrogen stream inject Injection into UPLC System reconstitute->inject Transfer to autosampler vial separate Chromatographic Separation inject->separate Mobile phase flow ionize Electrospray Ionization (ESI) separate->ionize Elution detect Tandem Mass Spectrometry (MS/MS) Detection ionize->detect Ion transfer integrate Peak Integration (Analyte & IS) detect->integrate Signal acquisition ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Experimental workflow for the quantification of clarithromycin using this compound.

Experimental Protocol: UPLC-MS/MS Method

The following is a detailed protocol for the quantification of clarithromycin in human plasma using this compound as an internal standard. This protocol is based on established and validated methods in the scientific literature.[1]

Materials and Reagents
  • Clarithromycin reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • n-Hexane (HPLC grade)

  • Methyl tert-butyl ether (HPLC grade)

  • Human plasma (drug-free)

  • Ultrapure water

Stock and Working Solutions
  • Clarithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve clarithromycin in methanol.

  • Clarithromycin Working Solutions: Prepare serial dilutions of the stock solution with a suitable solvent (e.g., methanol/water) to create calibration curve standards and quality control (QC) samples.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the stock solution with a suitable solvent (e.g., methanol/water).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound working solution (internal standard) and vortex briefly.[1]

  • Add 2.0 mL of a mixture of n-hexane and methyl tert-butyl ether (20:80, v/v).[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,148 x g for 5 minutes at 10°C.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.[1]

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

UPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterSetting
UPLC System
ColumnAcquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]
Mobile PhaseMethanol: 5.0 mM Ammonium Formate (pH 3.0) (78:22, v/v)[1]
Flow Rate0.4 mL/min
Injection Volume10 µL[1]
Column Temperature40°C
Run Time1.5 minutes[1]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Capillary Voltage1.4 kV[1]
Source Temperature120°C[1]
Desolvation Temperature400°C[1]
Desolvation Gas Flow630 L/h[1]
Cone Gas Flow110 L/h[1]
MS/MS Transitions
ClarithromycinPrecursor Ion (m/z): 748.9, Product Ion (m/z): 158.1[1]
This compoundPrecursor Ion (m/z): 752.8, Product Ion (m/z): 162.0[1]

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly reliable and reproducible bioanalytical methods. The following tables summarize key performance characteristics of a validated UPLC-MS/MS method.

Linearity and Sensitivity
ParameterValue
Linear Range0.80 - 1600 ng/mL[1]
Correlation Coefficient (r²)≥ 0.9998[1]
Lower Limit of Quantification (LLOQ)0.80 ng/mL[1]
Accuracy and Precision

The accuracy and precision of the method are assessed using quality control (QC) samples at different concentration levels.

QC LevelConcentration (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
LLOQ QC0.804.85103.53.25102.1
LQC2.403.2198.82.5499.6
MQC-1150.01.2897.51.8998.2
MQC-2600.01.5496.82.1197.4
HQC14001.8898.22.3699.1

Data adapted from a bioequivalence study of clarithromycin.[1]

Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)
Clarithromycin96.2[1]

The high and consistent recovery demonstrates the effectiveness of the liquid-liquid extraction procedure. The use of a deuterated internal standard is crucial in compensating for any minor variations in recovery between samples. A thorough evaluation of matrix effects, though not detailed here, is a critical component of method validation to ensure that co-eluting endogenous components from the biological matrix do not suppress or enhance the ionization of the analyte or internal standard.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of clarithromycin in biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively tracks and corrects for variability throughout the analytical workflow. The data presented in this guide highlight the high levels of accuracy, precision, and sensitivity that can be achieved with a well-developed and validated UPLC-MS/MS method employing a deuterated internal standard. For researchers and scientists in drug development, the use of such internal standards is not merely a recommendation but a cornerstone of robust and reliable bioanalysis, ensuring the integrity and validity of pharmacokinetic and other clinical data.

References

Metabolic Fate of Clarithromycin-d3 in In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate of clarithromycin, with a special focus on the role and context of its deuterated analog, Clarithromycin-d3, in in vivo research. A thorough review of existing literature indicates that dedicated in vivo studies on the metabolic fate of this compound have not been published. Its primary application in research is as a stable isotope-labeled internal standard (SIL-IS) for the highly accurate quantification of clarithromycin in biological matrices using mass spectrometry.

Consequently, this guide details the well-established metabolic pathways, pharmacokinetics, and experimental methodologies for the non-deuterated parent compound, clarithromycin. This information serves as a robust proxy for understanding the expected biological behavior of this compound, as deuteration typically does not significantly alter the primary metabolic routes of a drug molecule. The guide presents quantitative data in structured tables, details common experimental protocols, and provides visualizations of metabolic pathways and analytical workflows to support drug development and research professionals.

The Role of this compound in In Vivo Research

This compound is a form of clarithromycin where three hydrogen atoms have been replaced by their stable isotope, deuterium. This labeling does not alter the chemical properties of the molecule but increases its mass.

Based on available scientific literature, the principal role of this compound is not as a therapeutic agent for metabolic studies itself, but as an internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Key Functions of Deuterated Internal Standards:

  • Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the target analyte in a mass spectrometer, leading to ion suppression or enhancement. Since a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

  • Improved Accuracy and Precision: By being added to samples at a known concentration at the beginning of the sample preparation process, SIL-IS can account for variability and analyte loss during extraction, handling, and injection.[1][3]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis and is recommended by regulatory agencies for pharmacokinetic and bioequivalence studies.[2][4]

Given this context, the metabolic fate of this compound is presumed to be identical to that of clarithromycin. The following sections detail the known metabolic pathways of the parent compound.

Metabolic Pathways of Clarithromycin

Clarithromycin is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 .[5][6] The metabolism of clarithromycin is saturable, which can lead to nonlinear pharmacokinetics at higher doses.[7]

The three primary metabolic pathways are:

  • Hydroxylation: The most significant pathway, leading to the formation of the main active metabolite, 14-(R)-hydroxyclarithromycin . This metabolite possesses potent antibacterial activity, in some cases greater than the parent compound, and contributes significantly to the overall therapeutic effect.[8][9][10] An inactive 14-hydroxy-(S)-epimer is also formed.[11]

  • N-Demethylation: This pathway results in the formation of N-desmethylclarithromycin.[12][11]

  • Hydrolysis: The cladinose sugar moiety of the clarithromycin molecule is cleaved via hydrolysis.[13][11]

Secondary biotransformation of these initial metabolites also occurs.[13][9]

Clarithromycin_Metabolism Clarithromycin Clarithromycin Enzyme CYP3A4 (Liver) Clarithromycin->Enzyme Metabolism Excretion Urine & Feces Clarithromycin->Excretion Metabolite1 14-(R)-hydroxyclarithromycin (Active Metabolite) Metabolite1->Excretion Metabolite2 N-desmethylclarithromycin Metabolite2->Excretion Metabolite3 Decladinose Clarithromycin Metabolite3->Excretion Enzyme->Metabolite1 Hydroxylation Enzyme->Metabolite2 N-Demethylation Enzyme->Metabolite3 Hydrolysis

Caption: Primary metabolic pathways of Clarithromycin mediated by CYP3A4.

Quantitative Data: Pharmacokinetics and Excretion of Clarithromycin

The following tables summarize key quantitative data from in vivo human studies of clarithromycin.

Table 1: Pharmacokinetic Parameters of Clarithromycin and 14-hydroxyclarithromycin

Parameter Clarithromycin 14-hydroxyclarithromycin Reference(s)
Oral Bioavailability ~50-55% - [5]
Time to Peak Plasma Conc. (Tmax) ~2-3 hours ~2-3 hours [7][11]
Elimination Half-life (t½) (500 mg dose) ~3-7 hours ~5-9 hours [8][11]

| Plasma Protein Binding | ~72% (concentration dependent) | - |[14] |

Note: Pharmacokinetic parameters can be dose-dependent due to saturable metabolism.[11]

Table 2: Excretion of Clarithromycin and Metabolites (from a ¹⁴C-Clarithromycin Study)

Dose Route % of Dose Recovered (after 5 days) % as Unchanged Clarithromycin Reference(s)
250 mg (single oral) Urine 38% 18% [13]

| 1200 mg (single oral) | Urine | 46% | 29% |[13] |

Note: The remainder of the dose is excreted as various metabolites in the urine and feces.[8]

Experimental Protocols

This section outlines a typical methodology for an in vivo study of clarithromycin metabolism, which would be applicable for a study involving this compound.

Study Design (Human Pharmacokinetic Study Example)
  • Subjects: Healthy adult volunteers, often male, who have provided informed consent.[6][13]

  • Dosing: Administration of a single oral dose of clarithromycin (e.g., 250 mg or 500 mg).[6][11] For metabolite identification, a radiolabeled version (e.g., ¹⁴C-clarithromycin) may be used.[13]

  • Sample Collection:

    • Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

    • Urine and Feces: Total urine and feces are collected over a period of several days (e.g., 5 days) to determine the extent of excretion and mass balance.[13]

Bioanalytical Methodology (LC-MS/MS)
  • Sample Preparation:

    • Internal Standard Spiking: An aliquot of the biological sample (plasma, urine) is spiked with a known concentration of this compound solution.

    • Extraction: Proteins are precipitated using a solvent like acetonitrile. Alternatively, liquid-liquid extraction can be performed to isolate the analyte and internal standard from matrix components.[6][15]

    • Concentration: The supernatant or organic layer is often evaporated to dryness and reconstituted in a smaller volume of mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used.

    • Column: A reverse-phase column (e.g., C18) is typically employed to separate clarithromycin and its metabolites from endogenous components.[6]

    • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (clarithromycin and its metabolites) and the internal standard (this compound) to ensure specificity and sensitivity.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing Oral Dosing (Clarithromycin) Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Spiking Spike Sample with This compound (IS) Sampling->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis (Quantification) Extraction->Analysis PK Pharmacokinetic Modeling (Calculate t½, AUC, etc.) Analysis->PK

Caption: General experimental workflow for a Clarithromycin pharmacokinetic study.

Conclusion

While direct in vivo metabolic studies of this compound are not available, its role as a stable isotope-labeled internal standard is critical for modern bioanalysis. The metabolic fate of this compound is expected to mirror that of clarithromycin, which is extensively metabolized by CYP3A4 via hydroxylation, N-demethylation, and hydrolysis. The primary active metabolite, 14-(R)-hydroxyclarithromycin, plays a crucial role in the drug's overall efficacy. The quantitative data and protocols presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of clarithromycin and related compounds.

References

The Deuterium Switch: A Technical Guide to the Potential Isotopic Effects of Deuterium Labeling on Clarithromycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential impact of deuterium labeling on the pharmacokinetic and pharmacodynamic properties of the macrolide antibiotic, Clarithromycin. While specific experimental data on deuterated Clarithromycin is not publicly available, this document provides a comprehensive theoretical framework and detailed experimental protocols for investigating its potential as a therapeutically enhanced molecule. By leveraging the known metabolic pathways of Clarithromycin and the principles of the kinetic isotope effect, we will delineate the potential advantages of a "deuterium switch" and provide a roadmap for its empirical validation.

Introduction to Clarithromycin and the Promise of Deuteration

Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial pathogens.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][3] A key feature of Clarithromycin's clinical efficacy is its metabolism to an active metabolite, 14-hydroxyclarithromycin, which acts synergistically with the parent drug, particularly against certain pathogens like Haemophilus influenzae.[4][5]

However, like many drugs, Clarithromycin's pharmacokinetic profile, including its rate of metabolism and elimination, can impact its therapeutic window and dosing frequency. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a powerful tool in drug development to favorably alter pharmacokinetic properties.[6][7] The underlying principle is the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of that bond.[7] This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved side-effect profile.[6]

This guide will delve into the potential application of this "deuterium switch" to Clarithromycin, providing a scientific audience with a detailed understanding of the theoretical underpinnings and the experimental pathways to explore this innovative therapeutic strategy.

Clarithromycin Metabolism and Pharmacokinetics: The Rationale for Deuteration

Clarithromycin is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved.[8][9] The main metabolic pathways are:

  • 14-Hydroxylation: The formation of the active metabolite, 14-(R)-hydroxyclarithromycin.[10][11]

  • N-Demethylation: The removal of a methyl group from the dimethylamino group of the desosamine sugar.[10][11]

  • Hydrolysis: Cleavage of the cladinose sugar.[10]

The formation of 14-hydroxyclarithromycin is clinically significant as this metabolite not only possesses intrinsic antibacterial activity but also exhibits synergistic or additive effects when combined with the parent compound.[4][5]

Below is a diagram illustrating the primary metabolic pathways of Clarithromycin.

Clarithromycin_Metabolism Clarithromycin Clarithromycin Metabolite1 14-(R)-hydroxyclarithromycin (Active) Clarithromycin->Metabolite1 CYP3A4 (14-Hydroxylation) Metabolite2 N-desmethylclarithromycin Clarithromycin->Metabolite2 CYP3A4 (N-Demethylation) Excretion Excretion Clarithromycin->Excretion Direct Metabolite1->Excretion Metabolite2->Excretion Deuteration_Effects Deuteration Deuteration of Clarithromycin (e.g., at N-demethylation site) SlowerMetabolism Slower CYP3A4-mediated metabolism Deuteration->SlowerMetabolism IncreasedHalfLife Increased plasma half-life SlowerMetabolism->IncreasedHalfLife AlteredMetaboliteRatio Altered Parent/Metabolite Ratio SlowerMetabolism->AlteredMetaboliteRatio PKProfile Improved Pharmacokinetic Profile IncreasedHalfLife->PKProfile PDProfile Potentially Altered Pharmacodynamic Profile AlteredMetaboliteRatio->PDProfile Metabolic_Stability_Assay cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Clarithromycin or d-Clarithromycin Timepoints Collect Aliquots at 0, 5, 15, 30, 60 min Compound->Timepoints Microsomes Human Liver Microsomes Microsomes->Timepoints NADPH NADPH Regenerating System NADPH->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t1/2 and CLint LCMS->Data

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of Clarithromycin-d3, a deuterated internal standard crucial for the accurate quantification of the macrolide antibiotic Clarithromycin in complex biological matrices. Understanding the fragmentation pattern is paramount for developing robust and sensitive bioanalytical methods. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and details the experimental protocols necessary for its analysis.

Core Concepts in Clarithromycin Fragmentation

Clarithromycin, a 14-membered macrolide, consists of a central lactone ring to which two sugar moieties, L-cladinose and D-desosamine, are attached. In mass spectrometry, particularly under electrospray ionization (ESI) conditions, the molecule readily forms a protonated precursor ion, [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides characteristic product ions that are essential for selective and sensitive detection.

The primary and most characteristic fragmentation event for Clarithromycin and its deuterated analog involves the cleavage of the glycosidic bond connecting the desosamine sugar to the macrolide ring.[1][2][3] This is due to the presence of a readily protonated dimethylamino group on the desosamine moiety, which makes it a favorable site for charge localization and subsequent fragmentation.

For this compound, the deuterium atoms are located on the N-dimethyl group of the desosamine sugar. This strategic labeling results in a predictable mass shift in both the precursor ion and the characteristic desosamine fragment ion, enabling its use as an effective internal standard.

Quantitative Mass Spectrometric Data

The mass-to-charge ratios (m/z) of the precursor and major product ions for both Clarithromycin and this compound are summarized below. These values are fundamental for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Identity of Major Product Ion
Clarithromycin748.9[2]158.1[2][3]Protonated Desosamine
This compound 752.0 [4]162.0 [2]Protonated Desosamine-d3

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound primarily proceeds through the neutral loss of the cladinose sugar followed by the characteristic cleavage yielding the protonated, deuterated desosamine sugar. A simplified, logical fragmentation pathway is depicted below.

Clarithromycin_d3_Fragmentation cluster_precursor Precursor Ion cluster_intermediate Intermediate (Neutral Loss) cluster_product Major Product Ion C38H66D3NO13H+ This compound [M+H]⁺ m/z 752.0 Intermediate Loss of Cladinose - C8H16O3 C38H66D3NO13H+->Intermediate CID Desosamine_d3 Protonated Desosamine-d3 m/z 162.0 Intermediate->Desosamine_d3 Glycosidic Bond Cleavage

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A robust and reliable method for the analysis of this compound in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following provides a generalized experimental protocol based on common practices.

Sample Preparation

The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte.

  • Protein Precipitation (PPT): A simple and rapid technique suitable for plasma samples.

    • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.

    • To 200 µL of plasma, add the internal standard (this compound) and a buffering agent to adjust the pH (e.g., sodium carbonate to pH > 9).

    • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 5 mM ammonium formate in water, pH 3.0) and an organic phase (e.g., methanol or acetonitrile) is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

  • Typical MS Parameters:

    • Capillary Voltage: 1.0 - 3.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Cone Gas Flow: 50 - 150 L/h

    • Desolvation Gas Flow: 600 - 1000 L/h

    • Collision Gas: Argon

  • SRM Transitions:

    • Clarithromycin: m/z 748.9 → 158.1

    • This compound: m/z 752.0 → 162.0

The following diagram illustrates a typical experimental workflow for the bioanalysis of Clarithromycin using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Extract Supernatant/Reconstituted Extract Extraction->Extract LC_Separation Liquid Chromatography (Reversed-Phase) Extract->LC_Separation MS_Ionization Mass Spectrometry (Positive ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (SRM/MRM) MS_Ionization->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: General experimental workflow for bioanalysis.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by the formation of a stable protonated precursor ion and a highly specific product ion corresponding to the deuterated desosamine moiety. This predictable fragmentation, with a +4 Da shift from its non-deuterated counterpart, makes it an ideal internal standard for quantitative bioanalysis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to develop and validate robust LC-MS/MS methods for the determination of Clarithromycin in various matrices, supporting drug development and clinical research.

References

Exploring CYP3A4 Inhibition Mechanisms with Clarithromycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the use of Clarithromycin-d3 in elucidating the mechanisms of Cytochrome P450 3A4 (CYP3A4) inhibition.

Introduction: CYP3A4 and Mechanism-Based Inhibition

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of over 50% of commercially available drugs.[1] Its inhibition can lead to significant drug-drug interactions (DDIs), resulting in increased drug exposure and potential toxicity. Clarithromycin, a macrolide antibiotic, is a well-established potent, mechanism-based inhibitor of CYP3A4.[2]

Mechanism-based inhibition (MBI) is a time-dependent process where the inhibitor is metabolically activated by the target enzyme into a reactive intermediate.[3] This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[1] Understanding the kinetics of MBI is crucial for predicting the clinical significance of DDIs.

The use of stable isotope-labeled compounds, such as deuterium-labeled Clarithromycin (this compound), has become an invaluable tool in drug metabolism studies.[4][5] Deuterium labeling offers a distinct mass signature for use in mass spectrometry without significantly altering the compound's physicochemical or biological properties, making it an ideal internal standard for precise and accurate quantification.[6][][8]

The Mechanism of CYP3A4 Inactivation by Clarithromycin

Clarithromycin's inhibitory action on CYP3A4 is not immediate but requires metabolic activation. The process unfolds as follows:

  • Metabolism: Clarithromycin is metabolized by CYP3A4, primarily through N-demethylation.[1]

  • Formation of Reactive Intermediate: This metabolic step generates a reactive nitrosoalkane intermediate.[1]

  • Covalent Binding: The nitrosoalkane intermediate then covalently binds to the heme iron or apoprotein of the CYP3A4 enzyme.[1]

  • Complex Formation: This binding results in the formation of a stable, catalytically inactive metabolic-intermediate complex (MIC).[1][2][9]

  • Enzyme Inactivation: The formation of this MIC renders the CYP3A4 enzyme inactive. Enzyme activity can only be restored through the synthesis of new enzyme, a process that can take over 12-24 hours.[1]

This irreversible inactivation leads to a time-dependent decrease in the clearance of other drugs that are substrates of CYP3A4, a phenomenon known as autoinhibition when it affects the inhibitor's own metabolism.[9][10]

G Clarithromycin Clarithromycin Reactive_Intermediate Reactive Nitrosoalkane Intermediate Clarithromycin->Reactive_Intermediate N-demethylation (Metabolism) CYP3A4_active Active CYP3A4 CYP3A4_active->Reactive_Intermediate MIC Metabolic-Intermediate Complex (MIC) CYP3A4_active->MIC Reactive_Intermediate->MIC Covalent Binding CYP3A4_inactive Inactive CYP3A4 MIC->CYP3A4_inactive Irreversible Inactivation

Figure 1: Mechanism-based inhibition of CYP3A4 by Clarithromycin.

Quantitative Data on CYP3A4 Inhibition by Clarithromycin

The interaction between Clarithromycin and CYP3A4 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition Parameters for Clarithromycin

ParameterValueSystemSubstrateReference
K_I (μM)5.3In vivo iterative modelMidazolam[10]
4 - 31Human Liver Microsomes-[2]
k_inact (h⁻¹)0.4 (liver)In vivo iterative modelMidazolam[10]
4.0 (intestines)In vivo iterative modelMidazolam[10]
k_inact (h⁻¹)2.5 - 4.3Human Liver Microsomes-[2]

K_I: Concentration of inhibitor for half-maximal inactivation rate; k_inact: Maximum inactivation rate constant.

Table 2: In Vivo Effects of Clarithromycin on CYP3A Substrate Pharmacokinetics

SubstrateClarithromycin DoseFold Increase in AUCReference
Oral Midazolam 500 mg BID for 7 days7-fold[10]
Intravenous Midazolam 500 mg BID for 7 days2.6-fold (predicted)[10]
Oral Midazolam 500 mg BID for 7 days5.3-fold (predicted)[10]
Simvastatin -10-fold[1]
Atorvastatin -4-fold[1]
Cisapride -3.2-fold[1]
Cyclosporine -2-3-fold[1]
Edoxaban (60 mg) 500 mg BID1.53-fold[11]

AUC: Area under the concentration-time curve; BID: Twice daily.

Table 3: Tissue-Specific CYP3A4 Inhibition by Clarithromycin

TissueClarithromycin Dose% Inhibition / ReductionTime PointReference
Intestinal CYP3A 500 mg (single dose)64% decreaseAfter 1st dose[2]
Intestinal CYP3A 500 mg BID74% reductionAfter 7 days[2]
Hepatic CYP3A 500 mg BID50% reductionAfter 7 days[2]
Hepatic CYP3A4 500 mg BID75% decreaseAt steady state[10]
Hepatic CYP3A4 250 mg BID61% inhibitionWithin a week[12]
Intestinal CYP3A4 250 mg BID87% inhibitionWithin a week[12]
Hepatic CYP3A4 500 mg BID80% inhibition (simulated)Steady state[13]
Intestinal CYP3A4 500 mg BID94% inhibition (simulated)Steady state[13]

Experimental Protocols

This protocol outlines a typical experiment to determine the time-dependent inhibition of CYP3A4 using human liver microsomes (HLM) and a probe substrate.

Materials:

  • Human Liver Microsomes (HLM)

  • Clarithromycin

  • CYP3A4 probe substrate (e.g., Midazolam, Testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • This compound (for use as an internal standard in LC-MS/MS analysis)

Procedure:

  • Pre-incubation: Incubate HLM with various concentrations of Clarithromycin in phosphate buffer at 37°C. This step allows the metabolism-dependent inactivation to occur.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), transfer aliquots of the incubation mixture to a second set of tubes.

  • Substrate Metabolism: Add the CYP3A4 probe substrate (e.g., midazolam) to the aliquots from step 3 and incubate for a short period (e.g., 5 minutes) to measure the remaining enzyme activity.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard like this compound).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs). Plot k_obs versus the inhibitor concentration to determine K_I and k_inact.

G cluster_preincubation Pre-incubation Phase cluster_activity_assay Activity Assay Phase A Combine HLM + Clarithromycin in Buffer (37°C) B Initiate Inactivation (Add NADPH) A->B C Incubate (0-30 min) B->C D Transfer Aliquots C->D E Add Probe Substrate (e.g., Midazolam) D->E F Incubate (5 min) E->F G Terminate Reaction (Acetonitrile + IS) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate k_inact & K_I I->J

Figure 2: Experimental workflow for an in vitro CYP3A4 MBI assay.

This protocol describes a general method for the simultaneous determination of Clarithromycin and its metabolites in human plasma, using this compound as an internal standard (IS).[6]

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 2.0 mL of an extraction solvent (e.g., n-hexane:methyl tert-butyl ether, 20:80, v/v).[6]

  • Vortex for 1 minute, then centrifuge at ~13,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Vortex briefly and inject into the UPLC-MS/MS system.

Chromatographic Conditions:

  • System: UPLC system coupled to a tandem mass spectrometer.

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: Isocratic mixture, e.g., Methanol and 5.0 mM ammonium formate, pH 3.0 (78:22, v/v).[6]

  • Flow Rate: ~0.2-0.4 mL/min.

  • Injection Volume: 10 µL.[6]

Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (m/z):

    • Clarithromycin: 748.9 → 590.1[6][14]

    • This compound (IS): 752.8 → [Product ion] (Note: The product ion would be +4 Da compared to the unlabeled drug's corresponding fragment, e.g., 594.1).

    • 14-hydroxyclarithromycin: 764.1 → 606.1[14]

G A 100 µL Plasma Sample B Add Internal Standard (this compound) A->B C Add Extraction Solvent (LLE) B->C D Vortex & Centrifuge C->D E Separate Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into UPLC-MS/MS G->H

Figure 3: Workflow for plasma sample preparation via LLE.

This section outlines a typical one-sequence, two-period clinical study to evaluate the effect of Clarithromycin on the pharmacokinetics of a CYP3A4 probe substrate.

Study Population: Healthy adult volunteers.

Design:

  • Period 1 (Baseline):

    • Administer a single oral dose of a sensitive CYP3A4 probe substrate (e.g., midazolam).

    • Collect serial blood samples over a defined period (e.g., 24 hours) to determine the full pharmacokinetic (PK) profile (AUC, Cmax, Tmax, t1/2) of the substrate.

  • Washout Period: A sufficient time to ensure complete elimination of the probe substrate.

  • Period 2 (Treatment):

    • Administer Clarithromycin at a clinically relevant dose (e.g., 500 mg twice daily) for a duration sufficient to achieve maximal enzyme inhibition (typically 5-7 days).[12][13]

    • On the final day of Clarithromycin treatment, co-administer the same single dose of the CYP3A4 probe substrate.

    • Collect serial blood samples again to determine the post-treatment PK profile of the substrate.

Analysis:

  • Quantify substrate and metabolite concentrations in plasma using a validated LC-MS/MS method.

  • Calculate PK parameters for both periods.

  • Determine the geometric mean ratio (GMR) of the AUC and Cmax (Period 2 / Period 1) to quantify the magnitude of the drug interaction.

G Period1 Period 1: Baseline PK Probe1 Administer Probe Substrate (e.g., Midazolam) Period1->Probe1 PK1 Collect Blood Samples (Determine Baseline AUC) Probe1->PK1 Analysis Calculate Geometric Mean Ratio (AUC_Post / AUC_Baseline) PK1->Analysis Period2 Period 2: Post-Inhibition PK Clari Administer Clarithromycin (e.g., 500 mg BID for 7 days) Period2->Clari Probe2 Co-administer Probe Substrate Clari->Probe2 PK2 Collect Blood Samples (Determine Post-Inhibition AUC) Probe2->PK2 PK2->Analysis

Figure 4: Logical flow of a clinical DDI study.

Conclusion

Clarithromycin serves as a model compound for studying the mechanism-based inhibition of CYP3A4. Its potent, time-dependent inactivation of the enzyme provides a clear framework for investigating complex drug-drug interactions. The use of its deuterated analogue, this compound, is essential for robust bioanalytical method development, ensuring the high accuracy and precision required to quantify pharmacokinetic parameters in both preclinical and clinical settings. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore CYP3A4 inhibition, a critical aspect of modern drug safety and development.

References

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Clarithromycin-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of a deuterated drug analog like Clarithromycin-d3 in biological matrices is paramount for accurate bioanalytical method development and pharmacokinetic studies. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and visual workflows.

This compound, a stable isotope-labeled version of the macrolide antibiotic Clarithromycin, is a critical tool in clinical and preclinical research, primarily utilized as an internal standard in mass spectrometry-based quantification. Its structural similarity to the parent drug ensures that it mimics the analytical behavior of Clarithromycin, allowing for precise and accurate measurements. However, a thorough understanding of its solubility and stability in biological fluids is essential to prevent analytical errors and ensure data integrity.

Solubility Profile

While specific quantitative solubility data for this compound in biological matrices is not extensively documented, its solubility is expected to be nearly identical to that of Clarithromycin due to the negligible impact of deuterium substitution on its physicochemical properties. The solubility of Clarithromycin is known to be pH-dependent.

Table 1: Solubility of Clarithromycin in Various Solvents

Solvent/MediumSolubility
WaterPractically insoluble[1]
Ethanol, DMSO, DimethylformamideApproximately 1 mg/mL
Aqueous BuffersSparingly soluble
Acidic Aqueous Solution (pH 4.0)Soluble[1]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Clarithromycin in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.

Stability in Biological Matrices

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical parameter in bioanalysis. Extensive studies have been conducted on the stability of Clarithromycin in human plasma, and these findings are directly applicable to this compound, justifying its use as a reliable internal standard.

Table 2: Stability of Clarithromycin in Human Plasma

ConditionDurationStability (% Recovery)
Freeze-Thaw Stability 3 cycles (-20°C to Room Temp)≥ 83%[2][3][4]
Short-Term (Bench-Top) Stability 24 hours (Room Temperature)≥ 83%[2][3][4]
Long-Term Stability 14 weeks (-20°C)≥ 93%[2][3][4]
Post-Preparative Stability (in Autosampler) 24 hours (10°C)Within 10% of nominal concentration

Experimental Protocols

Accurate determination of this compound in biological matrices relies on robust and validated analytical methods. The following section details a typical experimental protocol for the quantification of Clarithromycin (using this compound as an internal standard) in human plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Preparation of Stock and Working Solutions
  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 1.0 mg of this compound in 10.0 mL of methanol.[5]

  • This compound Working Solution (100 ng/mL): Prepare by appropriate dilution of the stock solution with a methanol:water (60:40, v/v) mixture.[5]

  • Storage: Store all stock and working solutions at 5°C.[5]

Sample Preparation: Liquid-Liquid Extraction

This protocol is a common method for extracting Clarithromycin from plasma samples.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 25 µL this compound IS (100 ng/mL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_solvent Add 2.0 mL n-hexane:methyl-tert-butyl ether (20:80, v/v) vortex1->add_solvent vortex2 Vortex (1.0 min) add_solvent->vortex2 centrifuge Centrifuge (13148 x g, 5 min, 10°C) vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (50°C, N2) separate->evaporate reconstitute Reconstitute in 250 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into UPLC-MS/MS reconstitute->inject

Sample Preparation Workflow Diagram
UPLC-MS/MS Analysis

The following are typical parameters for the analysis of Clarithromycin and this compound.

Table 3: UPLC-MS/MS Instrumental Parameters

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Analytical Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5]
Mobile Phase Methanol : 5.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)[5]
Flow Rate 0.30 mL/min
Column Temperature 40°C
Injection Volume 10 µL[5]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transitions Clarithromycin: m/z 748.9 → 158.1this compound: m/z 752.8 → 162.0[5]

Metabolic Pathways of Clarithromycin

Clarithromycin undergoes metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolic pathways for this compound are expected to be identical to those of the unlabeled drug. The major metabolic routes are hydroxylation and N-demethylation.[6][7][8][9][10]

G cluster_metabolism Clarithromycin Metabolism Clarithromycin Clarithromycin / this compound Metabolite1 14-hydroxy-(R)-clarithromycin (Active Metabolite) Clarithromycin->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 N-desmethylclarithromycin (Inactive Metabolite) Clarithromycin->Metabolite2 CYP3A4 (N-demethylation) Hydrolysis_Product Hydrolysis of Cladinose Sugar Clarithromycin->Hydrolysis_Product Hydrolysis

Metabolic Pathways of Clarithromycin

The primary active metabolite is 14-hydroxy-(R)-clarithromycin, which also possesses antimicrobial activity.[6][7][10]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in biological matrices, essential for its effective use in bioanalytical applications. The provided experimental protocols offer a starting point for method development and validation. While the stability of this compound can be confidently inferred from data on the parent compound, further specific studies on its solubility in various biological fluids would be beneficial for the scientific community. The visualization of the experimental workflow and metabolic pathways aims to provide a clear and concise reference for researchers in the field of drug metabolism and pharmacokinetics.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Clarithromycin in Biological Matrices Using Clarithromycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including those affecting the respiratory tract and skin.[1] It is also a component of multi-drug regimens for the eradication of Helicobacter pylori.[1][2] Clarithromycin is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, 14-hydroxyclarithromycin.[3][4] Given its potential for drug-drug interactions and the importance of maintaining therapeutic concentrations, a robust and reliable method for the quantification of Clarithromycin in biological matrices is essential for both clinical and research applications.[2][4][5][6][7]

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Clarithromycin in plasma, using its stable isotope-labeled analog, Clarithromycin-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[8]

Experimental

Materials and Reagents
  • Clarithromycin reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Clarithromycin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for the extraction of Clarithromycin and this compound from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The analytes were monitored using multiple reaction monitoring (MRM).

Ion Source Parameters:

ParameterValue
IonSpray Voltage5500 V
Temperature500°C
Curtain Gas30 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clarithromycin748.5158.235
This compound751.5158.235

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters from Literature
ParameterMethod 1Method 2Method 3
Sample Volume 100 µL Plasma50 µL Plasma200 µL Plasma
Extraction Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
LC Column C18 (50 x 2.1 mm, 1.7 µm)C18 (100 x 2.1 mm, 1.8 µm)Phenyl-Hexyl (50 x 2.0 mm, 3 µm)
Mobile Phase Acetonitrile/Water with Formic AcidMethanol/Ammonium AcetateAcetonitrile/Water with Formic Acid
Flow Rate 0.5 mL/min0.3 mL/min0.22 mL/min
Run Time 4 min5 min3 min
LLOQ 1 ng/mL0.5 ng/mL100 ng/mL
Linear Range 1 - 2000 ng/mL0.5 - 500 ng/mL100 - 5000 ng/mL
Table 2: Method Validation Summary
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (%Bias) ± 15%-5% to +8%
Recovery Consistent and reproducible> 85%
Matrix Effect Monitored and compensated by ISMinimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Clarithromycin.

chemical_structures cluster_clarithromycin Clarithromycin cluster_clarithromycin_d3 This compound clarithromycin_img clarithromycin_d3_img

Caption: Chemical structures of Clarithromycin and this compound.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Clarithromycin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

Application Note: Quantification of Clarithromycin in Human Plasma using Clarithromycin-d3 as an Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Clarithromycin in human plasma using its deuterated stable isotope, Clarithromycin-d3, as an internal standard (IS). The method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for selective and accurate measurement. A liquid-liquid extraction procedure is employed for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated over a linear range of 0.80 to 1600 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clarithromycin is a macrolide antibiotic used to treat a variety of bacterial infections. Accurate quantification of Clarithromycin in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, provides the highest degree of accuracy and precision by compensating for variability in sample preparation and instrument response. This document provides a detailed protocol for the analysis of Clarithromycin in human plasma using a UPLC-MS/MS method with Clarithromycin-¹³C-d3 as the internal standard.[1]

Experimental

Materials and Reagents
  • Clarithromycin reference standard

  • Clarithromycin-¹³C-d3 internal standard (IS)

  • Methanol (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K3-EDTA)

Instrumentation
  • UPLC System: Waters Acquity UPLC system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source

  • Analytical Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm

Stock and Working Solutions
  • Clarithromycin Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of Clarithromycin reference standard in methanol.

  • Internal Standard Stock Solution (100.0 µg/mL): Accurately weigh and dissolve 1.0 mg of Clarithromycin-¹³C-d3 in 10.0 mL of methanol.[1]

  • Internal Standard Working Solution (100 ng/mL): Prepare by appropriate dilution of the IS stock solution in a methanol:water (60:40, v/v) mixture.[1]

  • Calibration Standards (CS) and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Clarithromycin working solutions to achieve the desired concentrations.

Sample Preparation Protocol

  • Thaw frozen plasma samples, calibration standards, and quality control samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the Internal Standard Working Solution (100 ng/mL).[1]

  • Vortex the mixture for 10 seconds.

  • Add 2.0 mL of a n-hexane:methyl tert-butyl ether (20:80, v/v) solvent mixture.[1]

  • Vortex for 1.0 minute.

  • Centrifuge the samples at 13,148 × g for 5 minutes at 10°C.[1]

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness at 50°C under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue with 250 µL of the mobile phase.[1]

  • Vortex briefly and inject 10 µL into the UPLC-MS/MS system.[1]

UPLC-MS/MS Method

UPLC Conditions
ParameterValue
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Methanol:5.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)
Flow Rate 0.350 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Run Time 1.5 min

Table 1: UPLC Parameters.[1]

Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.4 kV
Source Temperature 120°C
Desolvation Temperature 400°C
Cone Gas Flow 110 L/h
Desolvation Gas Flow 630 L/h
Extractor Voltage 4.0 V
MRM Transitions Clarithromycin: m/z 748.9 → 158.1Clarithromycin-¹³C-d3 (IS): m/z 752.8 → 162.0
Cone Voltage Clarithromycin: 35 VClarithromycin-¹³C-d3 (IS): 35 V
Collision Energy Clarithromycin: 30 eVClarithromycin-¹³C-d3 (IS): 32 eV

Table 2: Mass Spectrometry Parameters.[1]

Data and Results

Method Validation Summary

The method was validated for linearity, accuracy, precision, recovery, and stability.

ParameterResult
Linearity Range 0.80 - 1600 ng/mL
Correlation Coefficient (r²) ≥ 0.9998
Lower Limit of Quantification (LLOQ) 0.80 ng/mL
Intra-batch Accuracy 96.8% to 103.5%
Inter-batch Accuracy 97.5% to 102.8%
Intra-batch Precision (%CV) 1.28% to 4.85%
Inter-batch Precision (%CV) 2.15% to 4.55%
Mean Extraction Recovery 96.2%

Table 3: Summary of Method Validation Data.[1]

Stability Data

Clarithromycin was found to be stable in human plasma under various conditions.

Stability ConditionConcentration LevelsStability (% of Nominal)
Bench Top (25°C) LQC and HQCStable
Freeze-Thaw (-20°C and -70°C) LQC and HQCStable
Wet Extract (Autosampler at 5°C) LQC and HQCStable
Long Term (-70°C) LQC and HQCStable

Table 4: Stability of Clarithromycin in Human Plasma.[1]

Workflow Diagram

G Figure 1. Experimental Workflow for Clarithromycin Quantification cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL IS (Clarithromycin-¹³C-d3) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_solvent Add 2.0 mL Extraction Solvent (n-hexane:MTBE, 20:80) vortex1->add_solvent vortex2 Vortex (1 min) add_solvent->vortex2 centrifuge Centrifuge (13,148 x g, 5 min, 10°C) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (50°C, N₂) transfer->evaporate reconstitute Reconstitute in 250 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into UPLC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Acquity UPLC BEH C18) inject->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Results quantification->reporting

Caption: Figure 1. Experimental Workflow for Clarithromycin Quantification

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Clarithromycin in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The simple and rapid sample preparation procedure, combined with a short chromatographic run time, allows for high-throughput analysis, making it well-suited for clinical research and pharmacokinetic studies.

References

The Strategic Use of Clarithromycin-d3 in Pharmacokinetic and Bioequivalence Studies of Clarithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The macrolide antibiotic Clarithromycin is a widely prescribed medication for various bacterial infections. To ensure the safety and efficacy of generic formulations and to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust pharmacokinetic (PK) and bioequivalence (BE) studies are essential. The use of stable isotope-labeled compounds, such as Clarithromycin-d3, has become a cornerstone in modern bioanalytical techniques, offering significant advantages in precision, accuracy, and study design. This document provides detailed application notes and protocols for the utilization of this compound in PK and BE studies of Clarithromycin.

This compound, a deuterated analog of Clarithromycin, serves two primary roles in these studies: as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and as a tracer for in vivo studies.[1] Its chemical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and analysis, which is critical for correcting analytical variability.

I. Application of this compound as an Internal Standard

The most prevalent application of this compound is as an internal standard in the bioanalysis of Clarithromycin from plasma samples. Due to its stable isotope label, it co-elutes with the analyte but is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

A validated LC-MS/MS method is the gold standard for determining Clarithromycin concentrations in biological matrices. The use of a deuterated internal standard like this compound is recommended for better accuracy and precision of the data.[2]

Table 1: Representative Pharmacokinetic Parameters of Clarithromycin from a Bioequivalence Study
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 3.63 ± 0.803.31 ± 0.35
Tmax (h) 1.42 ± 0.281.49 ± 0.16
AUC0-t (ng·h/mL) 22.07 ± 4.9020.16 ± 2.35
t1/2 (h) 3.17 ± 0.713.09 ± 0.62
Data adapted from a bioequivalence study of 500 mg Clarithromycin tablets.[3]

II. Application of this compound as a Tracer in Advanced Study Designs

Beyond its role as an internal standard, this compound can be employed as a tracer in sophisticated pharmacokinetic studies. This approach involves the co-administration of a therapeutic dose of the unlabeled Clarithromycin with a microdose of this compound. This allows for the simultaneous determination of different pharmacokinetic profiles in the same individual, reducing inter-subject variability and improving the statistical power of the study.

Key applications include:

  • Absolute Bioavailability Studies: By administering an oral dose of unlabeled Clarithromycin and an intravenous (IV) dose of this compound, the absolute bioavailability of the oral formulation can be determined in a single experiment. This design is more efficient and accurate than traditional two-period crossover studies. While studies have been conducted using 14C-labeled clarithromycin to determine its absolute bioavailability, the principles are directly applicable to the use of this compound.[3][4] The absolute bioavailability of Clarithromycin has been reported to be approximately 52-55%.[4]

  • Bioequivalence of Different Formulations: A test formulation of unlabeled Clarithromycin can be co-administered with a reference formulation of this compound. This allows for a direct, simultaneous comparison of their absorption and disposition kinetics within the same subject, effectively minimizing variability.

It is important to consider the potential for the kinetic isotope effect, where the deuterium substitution might slightly alter the rate of metabolism.[5] However, for this compound, where the deuteration is typically on the methoxy group, significant effects on the primary metabolic pathways (hydroxylation and N-demethylation) are not expected to be a major concern, though this should be considered during method development.[3]

Experimental Protocols

Protocol 1: Quantification of Clarithromycin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the analysis of Clarithromycin in plasma samples from a PK or BE study.

1. Materials and Reagents:

  • Clarithromycin reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Human plasma (blank and for calibration standards/quality controls)

  • Extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and methyl tert-butyl ether)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Clarithromycin (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in a suitable solvent (e.g., methanol:water, 50:50 v/v).

  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of the extraction solvent.

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

ParameterTypical Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A gradient or isocratic mixture of methanol and ammonium formate buffer with formic acid.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Clarithromycin: m/z 748.5 -> 158.2this compound: m/z 751.5 -> 158.2
Note: MRM transitions may vary slightly depending on the instrument and specific deuteration pattern of the internal standard.

5. Data Analysis:

  • Quantify Clarithromycin concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • Determine the concentrations of Clarithromycin in the unknown samples by interpolation from the calibration curve.

Protocol 2: Bioequivalence Study Design Incorporating this compound

This protocol outlines a randomized, two-way crossover design for a bioequivalence study.

1. Study Population:

  • Healthy adult volunteers (typically 18-55 years old).

  • Subjects should provide written informed consent.

  • Screening should include a medical history, physical examination, and clinical laboratory tests.

2. Study Design:

  • A randomized, open-label, two-period, two-sequence, single-dose crossover design.

  • A washout period of at least 7 days between the two periods.

3. Dosing:

  • Subjects are randomized to receive either the test formulation or the reference formulation of Clarithromycin (e.g., 500 mg tablet) in the first period.

  • After the washout period, subjects receive the alternate formulation in the second period.

  • Dosing is typically performed after an overnight fast.

4. Blood Sampling:

  • Collect serial blood samples (e.g., into heparinized tubes) at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or below until analysis.

5. Sample Analysis:

  • Analyze the plasma samples for Clarithromycin concentration using the validated LC-MS/MS method described in Protocol 1, with this compound as the internal standard.

6. Pharmacokinetic and Statistical Analysis:

  • Calculate the following pharmacokinetic parameters for each subject: Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.

  • Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-inf.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.

Visualizations

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase stock_cla Clarithromycin Stock working_cla Working Standards (CLA) stock_cla->working_cla stock_d3 This compound Stock working_d3 Working IS (CLA-d3) stock_d3->working_d3 extraction Liquid-Liquid Extraction working_cla->extraction working_d3->extraction plasma Plasma Sample plasma->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition lcms->data pk_calc PK Parameter Calculation data->pk_calc stats Statistical Analysis pk_calc->stats be_report Bioequivalence Report stats->be_report

Caption: Workflow for Bioanalytical Quantification of Clarithromycin.

G cluster_study Bioequivalence Study Design cluster_p1 Group A cluster_p1b Group B cluster_p2 Group A cluster_p2b Group B start Screening & Enrollment randomization Randomization start->randomization period1 Period 1 randomization->period1 p1a Test Formulation randomization->p1a p1b Reference Formulation randomization->p1b washout Washout Period period1->washout period2 Period 2 washout->period2 p2a Reference Formulation washout->p2a p2b Test Formulation washout->p2b end Study Completion period2->end

Caption: Crossover Design for a Clarithromycin Bioequivalence Study.

Conclusion

This compound is an invaluable tool in the pharmacokinetic and bioequivalence evaluation of Clarithromycin. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. Furthermore, its application as a tracer in advanced study designs, such as absolute bioavailability and concurrent bioequivalence studies, offers a more efficient and precise approach to drug development. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in this field.

References

Application Notes: Therapeutic Drug Monitoring of Clarithromycin Using Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clarithromycin is a macrolide antibiotic widely used to treat various bacterial infections.[1][2] Therapeutic Drug Monitoring (TDM) of clarithromycin is crucial to optimize treatment efficacy and minimize toxicity, especially in specific patient populations. The use of a stable isotope-labeled internal standard, such as Clarithromycin-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[3][4] These application notes provide a detailed protocol for the determination of clarithromycin concentrations in human plasma using this compound as an internal standard.

Mechanism of Action

Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][5][6] It binds to the 50S ribosomal subunit, which interferes with the translocation of amino acids during the translation and protein assembly process, ultimately leading to the inhibition of bacterial growth.[2][5][6][7] Clarithromycin is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme to its active metabolite, 14-hydroxyclarithromycin, which also possesses antibacterial activity.[7][8][9]

Rationale for Using this compound in TDM

The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalytical methods.[3][4] this compound has the same physicochemical properties as clarithromycin, ensuring similar behavior during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection enable accurate correction for any variability in sample processing and instrument response, leading to more reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of clarithromycin in human plasma using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical TechniqueUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[3]
Internal StandardClarithromycin-13C-d3[3]
Sample Volume200 µL human plasma[3]
Extraction MethodLiquid-Liquid Extraction[3]
Chromatographic ColumnAcquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3]
Mobile PhaseMethanol-5.0 mM ammonium formate, pH 3.0 (78:22, v/v)[3]
Flow RateIsocratic[3]
Total Run Time1.5 min[3]
Ionization ModePositive Electrospray Ionization (ESI+)[3]
MRM Transition (Clarithromycin)m/z 748.9 → 158.1[3]
MRM Transition (Clarithromycin-13C-d3)m/z 752.8 → 162.0[3]

Table 2: Method Validation Parameters

ParameterValue
Linearity Range0.80-1600 ng/mL[3]
Correlation Coefficient (r²)≥ 0.9998[3]
Mean Extraction Recovery96.2%[3]
Lower Limit of Quantification (LLOQ)0.80 ng/mL[3]
Intra-batch Precision (% CV)1.28 to 4.85%[3]
Inter-batch Precision (% CV)Not explicitly stated, but accuracy and precision were within acceptable limits.
Intra-batch Accuracy96.8 to 103.5%[3]
Inter-batch AccuracyNot explicitly stated, but accuracy and precision were within acceptable limits.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Clarithromycin Stock Solution (100.0 µg/mL): Accurately weigh and dissolve 1.0 mg of clarithromycin reference standard in 10.0 mL of methanol.[3]

  • Clarithromycin-13C-d3 (Internal Standard) Stock Solution (100.0 µg/mL): Accurately weigh and dissolve 1.0 mg of Clarithromycin-13C-d3 in 10.0 mL of methanol.[3]

  • Clarithromycin Working Solutions: Prepare calibration standards and quality control (QC) samples by appropriate dilution of the stock solution in a suitable solvent (e.g., methanol:water, 60:40, v/v).[3]

  • Internal Standard Working Solution (100 ng/mL): Prepare by appropriate dilution of the stock solution in methanol:water (60:40, v/v).[3]

  • Storage: Store all stock and working solutions at 5 °C. Store plasma calibration standards and QC samples at -70 °C until use.[3]

2. Sample Preparation (Liquid-Liquid Extraction)

  • Allow all frozen plasma samples, calibration standards, and quality control samples to thaw and equilibrate to room temperature.[3]

  • To a labeled microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.

  • Add a specified volume of the Clarithromycin-13C-d3 internal standard working solution (e.g., 50 µL of 100 ng/mL solution) to each tube, except for the blank plasma sample.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of extraction solvent (n-hexane: methyl tert-butyl ether, 20:80, v/v).[3]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • UPLC System: Waters Acquity UPLC system or equivalent.[3]

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) maintained at 30°C.[3]

  • Mobile Phase: Methanol-5.0 mM ammonium formate, pH 3.0 (78:22, v/v).[3]

  • Flow Rate: Isocratic elution.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).[3]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Clarithromycin: Monitor the transition of the precursor ion [M+H]+ at m/z 748.9 to the product ion at m/z 158.1.[3]

    • Clarithromycin-13C-d3 (IS): Monitor the transition of the precursor ion [M+H]+ at m/z 752.8 to the product ion at m/z 162.0.[3]

  • Data Analysis: Quantify clarithromycin concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (n-hexane:MTBE) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Extract Supernatant vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio vs. Calibration Curve) detection->quantification report Generate Report with Clarithromycin Concentration quantification->report

Caption: Experimental workflow for Clarithromycin TDM.

Clarithromycin_MoA cluster_bacteria Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth clarithromycin Clarithromycin clarithromycin->ribosome Binds to

Caption: Mechanism of action of Clarithromycin.

References

Application Notes and Protocols: Clarithromycin-d3 for In Vitro Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin, a macrolide antibiotic, is a potent mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4) and an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] Due to these characteristics, it is often used as a positive control inhibitor in in vitro drug-drug interaction (DDI) studies to assess the potential of new chemical entities to be victims or perpetrators of clinically relevant DDIs.

Clarithromycin-d3, a deuterated analog of Clarithromycin, is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Clarithromycin in various biological matrices.[3][4] The substitution of hydrogen with deuterium atoms results in a mass shift that allows for its distinction from the non-labeled compound by mass spectrometry, without significantly altering its chemical properties. While the primary application of this compound is as an internal standard, the principles of its interaction with metabolic enzymes and transporters are presumed to be similar to those of Clarithromycin. Deuteration can sometimes lead to altered metabolic stability and pharmacokinetic profiles, making the study of deuterated compounds themselves relevant in drug development.[3]

These application notes provide detailed protocols for utilizing this compound in the context of in vitro DDI studies, focusing on its role as a model inhibitor for CYP3A4, P-gp, and BCRP. The protocols are based on established methodologies for Clarithromycin and can be adapted for the evaluation of this compound.

Data Presentation: Quantitative Inhibition Parameters

The following tables summarize the in vitro inhibition data for Clarithromycin against CYP3A4, P-gp, and BCRP. While specific data for this compound is not widely available, these values for Clarithromycin serve as a benchmark for expected inhibitory potency.

Table 1: In Vitro Inhibition of CYP3A4 by Clarithromycin

ParameterValueTest SystemSubstrateReference
IC50 56 µMHuman Liver MicrosomesTriazolam[3]
Ki 43 µMHuman Liver MicrosomesTriazolam[3]
KI (in vitro) 4 - 31 mg/LHuman Liver MicrosomesNot Specified[5]
kinact (in vitro) 2.5 - 4.3 h-1Human Liver MicrosomesNot Specified[5]

Table 2: In Vitro Inhibition of P-glycoprotein (P-gp) by Clarithromycin

ParameterValueTest SystemSubstrateReference
IC50 4.1 µMCaco-2 cellsDigoxin[2]

Table 3: In Vitro Inhibition of Breast Cancer Resistance Protein (BCRP) by Clarithromycin

ParameterValueTest SystemSubstrateReference
IC50 Data not readily available in the searched literature---------

Experimental Protocols

CYP3A4 Inhibition Assay in Human Liver Microsomes

This protocol describes the determination of the inhibitory potential of this compound against CYP3A4 activity using human liver microsomes. The methodology can be adapted for both direct and time-dependent inhibition studies.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • CYP3A4 substrate (e.g., midazolam, testosterone)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Protocol for IC50 Determination (Direct Inhibition):

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare a stock solution of the CYP3A4 substrate.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

      • This compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • After a brief pre-incubation, start the enzymatic reaction by adding the NADPH regenerating system.

  • Reaction Quenching:

    • After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Time-Dependent Inhibition (TDI) - IC50 Shift Assay:

  • Primary Incubation (Pre-incubation):

    • Prepare three sets of incubations:

      • Set 1 (0-minute pre-incubation): HLM, buffer, and this compound are mixed, and the reaction is immediately initiated by adding the substrate and NADPH.

      • Set 2 (30-minute pre-incubation without NADPH): HLM, buffer, and this compound are pre-incubated for 30 minutes at 37°C. The reaction is then initiated by adding the substrate and NADPH.

      • Set 3 (30-minute pre-incubation with NADPH): HLM, buffer, this compound, and NADPH are pre-incubated for 30 minutes at 37°C. The reaction is then initiated by adding the substrate.

  • Secondary Incubation and Analysis: Follow steps 3-5 from the direct inhibition protocol for all three sets.

  • Data Analysis: A significant decrease in the IC50 value in the presence of NADPH during pre-incubation (Set 3) compared to the other two sets indicates time-dependent inhibition.

P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

This protocol describes a bidirectional transport assay using Caco-2 cell monolayers to evaluate the inhibitory effect of this compound on P-gp-mediated efflux.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • This compound

  • P-gp substrate (e.g., Digoxin, Rhodamine 123)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Scintillation cocktail (if using a radiolabeled substrate)

  • LC-MS/MS system or fluorescence plate reader for analysis

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Apical to Basolateral (A-B) Transport:

      • Add the P-gp substrate and this compound (at various concentrations) or vehicle control to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add the P-gp substrate and this compound or vehicle control to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

    • Analyze the concentration of the P-gp substrate in the samples using a suitable analytical method (e.g., LC-MS/MS for Digoxin, fluorescence for Rhodamine 123).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • Determine the percent inhibition of the P-gp substrate efflux by this compound at each concentration.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

BCRP Inhibition Assay using MDCKII-BCRP Cells

This protocol outlines a method to assess the inhibitory potential of this compound on BCRP-mediated transport using a transfected cell line overexpressing human BCRP.

Materials:

  • MDCKII cells stably transfected with the human BCRP gene (MDCKII-BCRP) and parental MDCKII cells, cultured on permeable supports.

  • This compound

  • BCRP substrate (e.g., Prazosin, Estrone-3-sulfate)

  • Transport buffer

  • Analytical instrumentation (LC-MS/MS)

Protocol:

The protocol is analogous to the P-gp inhibition assay described above, with the following modifications:

  • Cell Line: Use MDCKII-BCRP and parental MDCKII cell monolayers.

  • Substrate: Use a known BCRP substrate.

  • Data Analysis: Compare the efflux ratio of the BCRP substrate in MDCKII-BCRP cells in the presence and absence of this compound. The parental MDCKII cell line serves as a control for passive diffusion and the influence of endogenous transporters.

Visualizations

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cd3 Prepare this compound Working Solutions mix Combine HLM, Buffer, and this compound prep_cd3->mix prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->mix prep_sub Prepare CYP3A4 Substrate Solution initiate_rxn Initiate Reaction with Substrate & NADPH prep_sub->initiate_rxn prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate_rxn pre_incubate Pre-incubate mix->pre_incubate pre_incubate->initiate_rxn incubate Incubate initiate_rxn->incubate quench Quench Reaction incubate->quench process Process Sample (Centrifuge) quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate IC50 analyze->calculate

Figure 1: Experimental workflow for CYP3A4 inhibition assay.

Pgp_Inhibition_Mechanism cluster_cell Intestinal Epithelial Cell (e.g., Caco-2) apical Apical Membrane (Lumen Side) basolateral Basolateral Membrane (Blood Side) pgp P-gp Efflux Pump drug_out Drug Substrate pgp->drug_out Efflux drug_in Drug Substrate drug_in->pgp Binding cd3 This compound cd3->pgp Inhibition

Figure 2: Mechanism of P-gp inhibition by this compound.

DDI_Logic start In Vitro DDI Study with This compound cyp_inhibition CYP3A4 Inhibition Assay start->cyp_inhibition transporter_inhibition P-gp/BCRP Inhibition Assay start->transporter_inhibition ic50 Determine IC50 Value cyp_inhibition->ic50 ki Determine Ki/kinact (for TDI) cyp_inhibition->ki transporter_inhibition->ic50 risk_assessment Assess Clinical DDI Risk ic50->risk_assessment ki->risk_assessment low_risk Low Risk of DDI risk_assessment->low_risk [I]/IC50 or [I]/Ki is below regulatory threshold high_risk Potential for Clinical DDI risk_assessment->high_risk [I]/IC50 or [I]/Ki exceeds regulatory threshold

Figure 3: Logical flow for in vitro DDI risk assessment.

References

Application Note: Quantitative Analysis of Clarithromycin in Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clarithromycin is a broad-spectrum macrolide antibiotic utilized for treating a variety of bacterial infections.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of Clarithromycin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Clarithromycin-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[3]

Experimental Protocols

Materials and Reagents
  • Clarithromycin reference standard (99.25% purity)[3]

  • This compound (internal standard, IS) reference standard (99.58% purity)[3]

  • HPLC-grade methanol[3]

  • HPLC-grade acetonitrile[4]

  • Analytical grade ammonium formate[3]

  • Analytical grade formic acid[3]

  • Methyl tert-butyl ether (MTBE)[3]

  • n-Hexane[3]

  • Deionized water, Milli-Q or equivalent[3]

  • Drug-free human plasma (with K3-EDTA as anticoagulant)[3]

Preparation of Solutions
  • Clarithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clarithromycin reference standard in methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 1.0 mg of this compound in 10.0 mL of methanol.[3]

  • Working Solutions: Prepare working solutions of Clarithromycin by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 60:40, v/v).[3]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (60:40, v/v).[3]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking drug-free human plasma with the appropriate Clarithromycin working solutions to achieve a concentration range of 0.80-1600 ng/mL.[3]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen plasma samples, calibration standards, and QC samples at room temperature.[3]

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex for 10 seconds.[3]

  • Add 2.0 mL of a mixture of n-hexane and methyl tert-butyl ether (20:80, v/v) and vortex for 1 minute.[3]

  • Centrifuge the samples at 13,148 x g for 5 minutes at 10°C.[3]

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50°C.[3]

  • Reconstitute the dried residue with 250 µL of the mobile phase and vortex briefly.[3]

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • System: Waters Acquity UPLC system or equivalent.[3]

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3]

    • Column Temperature: 30°C.[3]

    • Mobile Phase: Methanol and 5.0 mM ammonium formate (pH 3.0) in a ratio of 78:22 (v/v).[3]

    • Flow Rate: 0.350 mL/min.[3]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry (MS):

    • System: Triple quadrupole mass spectrometer (e.g., Quattro Premier XE).[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Clarithromycin: m/z 748.9 → 158.1[3]

      • This compound (IS): m/z 752.8 → 162.0[3]

    • Optimized MS Parameters:

      • Capillary Voltage: 1.4 kV[3]

      • Source Temperature: 120°C[3]

      • Desolvation Temperature: 400°C[3]

      • Cone Voltage: 35 V (Clarithromycin), 35 V (IS)[3]

      • Collision Energy: 30 eV (Clarithromycin), 32 eV (IS)[3]

Data Presentation

The quantitative performance of the method is summarized in the table below.

ParameterResult
Linearity Range 0.80 - 1600 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.9998[3]
Lower Limit of Quantification (LLOQ) 0.80 ng/mL[3]
Intra-batch Accuracy (%) 96.8 to 103.5[3]
Inter-batch Accuracy (%) 96.8 to 103.5[3]
Intra-batch Precision (% CV) 1.28 to 4.85[3]
Inter-batch Precision (% CV) 1.28 to 4.85[3]
Mean Extraction Recovery (%) 96.2[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantitative analysis of Clarithromycin in plasma.

Clarithromycin_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (n-hexane:MTBE) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC System reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for Clarithromycin analysis.

References

Application Notes and Protocols for High-Throughtput Screening Assays Utilizing Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays conceptually employing Clarithromycin-d3. The primary applications detailed are the screening for inhibitors of Cytochrome P450 3A4 (CYP3A4) and the identification of modulators of the hERG potassium channel. This compound, a deuterated analog of Clarithromycin, serves as a highly specific and quantifiable tracer for LC-MS/MS-based detection methods, ensuring assay robustness and precision.

Application Note 1: High-Throughput Screening for Inhibitors of CYP3A4 Metabolism using this compound

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative metabolism of a vast number of pharmaceuticals. Inhibition of CYP3A4 is a major cause of drug-drug interactions, which can lead to adverse effects. Clarithromycin is a known mechanism-based inhibitor of CYP3A4.[1] This high-throughput screening assay is designed to identify potential inhibitors of CYP3A4 by monitoring the metabolism of this compound in human liver microsomes. The use of a stable isotope-labeled substrate and LC-MS/MS detection provides high sensitivity and specificity, minimizing matrix effects and enabling accurate quantification.

Assay Principle

The assay measures the activity of CYP3A4 by quantifying the depletion of the substrate, this compound, over time. In the presence of an inhibitor, the rate of this compound metabolism will decrease. The reaction is performed in a 96- or 384-well plate format, and after a defined incubation period, the reaction is quenched. The amount of remaining this compound is determined by a rapid LC-MS/MS method.

Experimental Protocol

3.1. Materials and Reagents

  • This compound: Stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLMs): (e.g., from a pool of donors)

  • NADPH regenerating system: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer: 100 mM, pH 7.4

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Positive Control Inhibitor: Ketoconazole (a potent CYP3A4 inhibitor)

  • Acetonitrile (ACN) with Internal Standard (IS): (e.g., 0.1% formic acid and a suitable deuterated compound structurally distinct from Clarithromycin) for quenching the reaction.

  • 96-well or 384-well reaction plates

  • Automated liquid handling system

  • LC-MS/MS system

3.2. Assay Procedure

  • Compound Plating: Using an automated liquid handler, serially dilute test compounds in DMSO and dispense into the reaction plates. Include wells for positive control (Ketoconazole) and negative control (DMSO vehicle).

  • Microsome and Substrate Preparation: Prepare a master mix containing human liver microsomes and this compound in potassium phosphate buffer. The final concentration of this compound should be at or near its Km for CYP3A4.

  • Incubation: Add the microsome/substrate master mix to the compound plates and pre-incubate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Incubation: Incubate the reaction plates at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plates to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

3.3. LC-MS/MS Conditions

  • UPLC System: A system capable of rapid gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for this compound and the internal standard.

Data Analysis and Presentation

The percentage of inhibition is calculated for each test compound concentration relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Table 1: Quantitative Data Summary for CYP3A4 Inhibition Assay

CompoundIC50 (µM)
Ketoconazole (Positive Control)0.05
Test Compound A1.2
Test Compound B> 50
Test Compound C8.5

Workflow Diagram

CYP3A4_Inhibition_HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis Compound_Plating Compound Plating (96/384-well) Pre_incubation Add Master Mix & Pre-incubate (37°C) Compound_Plating->Pre_incubation Master_Mix Prepare Microsome/ This compound Mix Master_Mix->Pre_incubation Reaction_Start Add NADPH to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubate (37°C) Reaction_Start->Incubation Quenching Quench with ACN/IS Incubation->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Analysis Data Analysis (IC50 determination) LCMS_Analysis->Data_Analysis

Caption: Workflow for the HTS assay to identify CYP3A4 inhibitors.

Application Note 2: High-Throughput Screening for Modulators of the hERG Potassium Channel

Introduction

The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac repolarization.[2] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[2] Therefore, early identification of compounds that modulate hERG channel activity is a critical step in drug safety assessment. Clarithromycin is known to inhibit the hERG potassium current.[3] This assay provides a high-throughput method to screen for hERG channel modulators using a thallium flux-based assay, with this compound used as a quantifiable positive control to ensure assay performance.

Assay Principle

This assay utilizes a cell line stably expressing the hERG channel and a fluorescent dye that is sensitive to thallium (Tl+) concentration. Thallium ions can pass through the hERG channel and act as a surrogate for potassium ions.[4] When the hERG channels are open, Tl+ flows into the cells, causing an increase in the fluorescence of the intracellular dye.[4] Inhibitors of the hERG channel will block this influx of Tl+, resulting in a lower fluorescence signal.

Experimental Protocol

3.1. Materials and Reagents

  • hERG-expressing cell line: (e.g., HEK293 or U2OS cells stably expressing the hERG channel)

  • Thallium-sensitive fluorescent dye kit: (e.g., FluxOR™)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar

  • Stimulus Buffer: Assay buffer containing a high concentration of thallium sulfate and a potassium channel opener.

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Positive Control Inhibitor: Astemizole or Dofetilide

  • This compound: For use as a quantifiable positive control in parallel LC-MS/MS analysis to confirm exposure.

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

3.2. Assay Procedure

  • Cell Plating: Seed the hERG-expressing cells into the microplates and grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye loading solution to the cells. Incubate at room temperature in the dark.

  • Compound Addition: After incubation, wash the cells with assay buffer and then add the test compounds, positive controls (Astemizole, this compound), and vehicle controls.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Start recording the baseline fluorescence.

  • Stimulation: Add the stimulus buffer to all wells to open the hERG channels and initiate thallium influx.

  • Fluorescence Reading: Continue to measure the fluorescence intensity over time.

Data Analysis and Presentation

The change in fluorescence upon addition of the stimulus buffer is calculated. The percentage of inhibition for each test compound is determined relative to the vehicle control. IC50 values are calculated from the concentration-response curves.

Table 2: Quantitative Data Summary for hERG Channel Inhibition Assay

CompoundIC50 (µM)
Astemizole (Positive Control)0.01
Clarithromycin10.5
Test Compound D0.8
Test Compound E25.3
Test Compound F> 100

Signaling Pathway and Workflow Diagram

hERG_Signaling_and_Workflow cluster_pathway hERG Channel Modulation cluster_workflow HTS Workflow K_ion K+ Ion hERG_channel hERG Channel K_ion->hERG_channel efflux Repolarization Cardiac Repolarization hERG_channel->Repolarization enables Clarithromycin Clarithromycin / Inhibitor Clarithromycin->hERG_channel inhibits Cell_Plating Plate hERG-expressing cells Dye_Loading Load with Thallium- sensitive dye Cell_Plating->Dye_Loading Add_Compounds Add Test Compounds Dye_Loading->Add_Compounds Read_Baseline Read Baseline Fluorescence Add_Compounds->Read_Baseline Stimulate Add Stimulus Buffer (Tl+) Read_Baseline->Stimulate Read_Signal Read Fluorescence Signal Stimulate->Read_Signal Data_Analysis Data Analysis (IC50) Read_Signal->Data_Analysis

Caption: hERG channel signaling and the corresponding HTS workflow.

PI3K Signaling Pathway

Clarithromycin has been reported to affect autophagic flux by impairing the signaling pathway linking hERG1 and PI3K.[3] The PI3K pathway is a key regulator of cell growth, proliferation, and survival. A simplified diagram of this pathway is presented below.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 AKT Akt mTORC1 mTORC1 Cell_Growth Cell Growth & Survival PTEN PTEN

Caption: Simplified PI3K signaling pathway.

References

UPLC-MS/MS Protocol for the Quantification of Clarithromycin and its Metabolites using Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the simultaneous quantification of clarithromycin and its primary active metabolite, 14-hydroxyclarithromycin, in human plasma using an Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. Clarithromycin-d3 is utilized as the internal standard to ensure accuracy and precision.

Introduction

Clarithromycin is a macrolide antibiotic used to treat a variety of bacterial infections.[1] It is metabolized in the liver to its principal active metabolite, 14-hydroxyclarithromycin, which also exhibits significant antibacterial activity. Accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic and bioequivalence studies. This UPLC-MS/MS method offers high sensitivity, selectivity, and a rapid analysis time for the determination of clarithromycin and 14-hydroxyclarithromycin in a biological matrix.

Experimental Protocols

Materials and Reagents
  • Clarithromycin and 14-hydroxyclarithromycin reference standards

  • This compound internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (ultrapure)

  • Human plasma (blank)

  • n-hexane

  • Methyl tert-butyl ether

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

  • Vortex the mixture for 10 seconds.[1]

  • Add 2.0 mL of an n-hexane: methyl tert-butyl ether (20:80, v/v) solvent mixture.[1]

  • Vortex for 1.0 minute.[1]

  • Centrifuge the samples at 13,148 × g for 5 minutes at 10°C.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50°C.[1]

  • Reconstitute the dried residue with 250 µL of the mobile phase.[1]

  • Vortex briefly and inject 10 µL into the UPLC-MS/MS system.[1]

UPLC Conditions
ParameterValue
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Methanol: 5.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)
Flow Rate 0.350 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Run Time 1.5 minutes
MS/MS Conditions
ParameterValue
Mass Spectrometer Waters Acquity UPLC system with a tandem mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.4 kV
Source Temperature 120°C
Desolvation Temperature 400°C
Desolvation Gas Flow 630 L/h
Cone Gas Flow 110 L/h
Extractor Voltage 4.0 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Clarithromycin 748.9158.13530
14-hydroxyclarithromycin 764.1606.1OptimizeOptimize
This compound (IS) 752.8162.03532

Note: Cone voltage and collision energy for 14-hydroxyclarithromycin should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary
ParameterClarithromycin14-hydroxyclarithromycinReference
Linearity Range (ng/mL) 0.80 - 160028.3 - 3934.1[1][2]
Correlation Coefficient (r²) ≥ 0.9998> 0.99[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.8028.3[1][2]
Mean Extraction Recovery (%) 96.288.8[1][2]
Intra-batch Precision (% CV) 1.28 - 4.85< 15[1]
Inter-batch Precision (% CV) 1.28 - 4.85< 15[1]
Intra-batch Accuracy (%) 96.8 - 103.585 - 115[1]
Inter-batch Accuracy (%) 96.8 - 103.585 - 115[1]

Experimental Workflow Visualization

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add LLE Solvent (n-hexane:MTBE) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC System reconstitute->inject chromatography Chromatographic Separation (Acquity UPLC BEH C18) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection integrate Peak Integration detection->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate report Generate Report calculate->report

Caption: UPLC-MS/MS workflow for Clarithromycin analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Clarithromycin-d3 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Clarithromycin-d3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant ion suppression for both Clarithromycin and my internal standard, this compound. What are the potential causes and how can I troubleshoot this?

A1: Significant ion suppression affecting both the analyte and the deuterated internal standard suggests a substantial matrix effect originating from co-eluting endogenous components from your sample matrix (e.g., plasma, urine).[1][2] Here’s a step-by-step troubleshooting guide:

  • Evaluate Your Sample Preparation:

    • Protein Precipitation (PPT): If you are using a simple protein precipitation method with acetonitrile or methanol, consider that this technique can result in significant matrix effects and poor recovery for Clarithromycin.[3] One study reported recoveries as low as 40-50% with this method.[3]

    • Alternative Extraction Methods: To achieve a cleaner extract, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][4] These methods are more effective at removing interfering matrix components like phospholipids.[1][4]

  • Optimize Chromatographic Separation:

    • Gradient Elution: Ensure your chromatographic method effectively separates Clarithromycin from the region where most matrix components elute. A well-optimized gradient can resolve the analyte from interfering substances.

    • Column Chemistry: Consider using a different column chemistry. While C18 columns are common, a phenyl-hexyl column has also been used successfully for Clarithromycin analysis.[5]

  • Sample Dilution: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6]

Q2: My this compound internal standard is not adequately compensating for the variability in my Clarithromycin signal. What could be the issue?

A2: When a stable isotope-labeled internal standard like this compound fails to compensate for signal variability, the most likely cause is incomplete co-elution of the analyte and the internal standard.[7] If the two compounds are not exposed to the same matrix environment at the same time in the ion source, the internal standard cannot accurately correct for fluctuations in the analyte signal.[7]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of Clarithromycin and this compound. The peaks should completely overlap. Even slight separation can lead to differential matrix effects.[7]

    • Adjust Chromatography: If the peaks are not perfectly co-eluting, adjust your chromatographic conditions. This may involve modifying the mobile phase composition or the gradient profile to ensure both compounds elute simultaneously.[7]

    • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help to ensure the analyte and internal standard peaks completely overlap, leading to better correction of matrix effects.[7]

Q3: I am developing a new LC-MS/MS method for Clarithromycin in plasma. What is a good starting point for sample preparation to minimize matrix effects?

A3: For robust analysis of Clarithromycin in plasma, Liquid-Liquid Extraction (LLE) is a highly effective technique for sample clean-up and minimizing matrix effects.[3] One study demonstrated a mean extraction recovery of 96.2% for Clarithromycin using LLE.[3]

  • Recommended LLE Protocol: A successful LLE protocol involves the use of a mixture of n-hexane and methyl tert-butyl ether.[3] This method has been shown to provide a clean extract and high recovery for Clarithromycin.[3]

Q4: How can I qualitatively and quantitatively assess matrix effects in my Clarithromycin assay?

A4: Assessing matrix effects is a critical step in method validation. Here are two common approaches:

  • Qualitative Assessment (Post-Column Infusion):

    • This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6]

    • Procedure: A standard solution of Clarithromycin is continuously infused into the mass spectrometer post-column. A blank, extracted sample matrix is then injected. Any dip or rise in the baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[3][6]

  • Quantitative Assessment (Post-Extraction Spike):

    • This method quantifies the extent of the matrix effect.[3][5]

    • Procedure: Compare the peak area of Clarithromycin in a sample where the analyte is spiked into the matrix after extraction with the peak area of a pure standard solution of the same concentration. The ratio of these peak areas provides the matrix factor (MF).[3] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Clarithromycin in Human Plasma [3]

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.

  • Vortex the sample for 10 seconds.

  • Add 2.0 mL of an n-hexane: methyl tert-butyl ether (20:80, v/v) solvent mixture.

  • Vortex for another 1.0 minute.

  • Centrifuge the samples at 13,148 × g for 5 minutes at 10°C.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent at 50°C under a stream of nitrogen gas.

  • Reconstitute the dried extract with 250 µL of the mobile phase.

  • Vortex briefly and inject 10 µL into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Clarithromycin in Human Plasma [5]

  • To 25 µL of plasma sample, add the internal standard.

  • Precipitate the plasma proteins by adding acetonitrile.

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Directly inject the supernatant onto the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Clarithromycin Analysis

Sample Preparation MethodAnalyte RecoveryObserved Matrix EffectReference
Protein Precipitation (Acetonitrile/Methanol)40-50%Significant[3]
Liquid-Liquid Extraction (n-hexane: methyl tert-butyl ether)96.2%Minimal[3]
Protein Precipitation (Acetonitrile)78.3 ± 1.4% (at 200 ng/mL)< 10% difference from spiked solvent[5]

Visualizations

Troubleshooting_Matrix_Effects cluster_issue Observed Issue cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions Ion_Suppression Ion Suppression for Clarithromycin & this compound Evaluate_Sample_Prep Evaluate Sample Preparation Ion_Suppression->Evaluate_Sample_Prep Optimize_Chroma Optimize Chromatography Ion_Suppression->Optimize_Chroma Dilute_Sample Dilute Sample (if possible) Ion_Suppression->Dilute_Sample Switch_to_LLE_SPE Switch to LLE or SPE Evaluate_Sample_Prep->Switch_to_LLE_SPE Adjust_Gradient Adjust Gradient Profile Optimize_Chroma->Adjust_Gradient Change_Column Change Column Chemistry Optimize_Chroma->Change_Column Reduce_Matrix_Conc Reduce Matrix Concentration Dilute_Sample->Reduce_Matrix_Conc

Caption: Troubleshooting workflow for ion suppression.

IS_Compensation_Failure cluster_problem Problem cluster_cause Likely Cause cluster_verification Verification cluster_resolution Resolution IS_Failure This compound Fails to Compensate for Signal Variability Incomplete_Coelution Incomplete Co-elution of Analyte and Internal Standard IS_Failure->Incomplete_Coelution Overlay_Chromatograms Overlay Chromatograms of Clarithromycin and this compound Incomplete_Coelution->Overlay_Chromatograms Adjust_Chroma Adjust Chromatographic Conditions Overlay_Chromatograms->Adjust_Chroma If peaks are separated Lower_Res_Column Consider Lower Resolution Column Overlay_Chromatograms->Lower_Res_Column If co-elution is difficult to achieve

Caption: Troubleshooting poor internal standard compensation.

References

Minimizing ion suppression when using Clarithromycin-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using Clarithromycin-d3 as an internal standard in LC-MS/MS analysis.

Troubleshooting Guides

Scenario 1: Low Clarithromycin Signal Intensity and High Variability

Question: My signal intensity for Clarithromycin is low and inconsistent across my samples, while the this compound signal appears more stable. What could be the cause and how can I fix it?

Answer: This issue is often indicative of significant and variable ion suppression affecting the analyte more than the internal standard, despite using a stable isotope-labeled version. Here’s a step-by-step guide to troubleshoot this problem:

  • Evaluate Your Sample Preparation: Protein precipitation, while simple, can result in significant matrix effects.[1] For instance, using acetonitrile for protein precipitation has been shown to lead to poor recovery (40-50%) for Clarithromycin due to substantial matrix effects, particularly at lower concentrations.[1] Consider more rigorous sample clean-up methods.

    • Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract. LLE has been shown to provide good recoveries for Clarithromycin.[1]

  • Optimize Chromatographic Separation: Co-elution of matrix components with Clarithromycin can lead to ion suppression.

    • Recommendation: Modify your LC gradient to better separate Clarithromycin from the matrix. A slower, shallower gradient around the elution time of Clarithromycin can improve resolution.

  • Check for Matrix Effects: To confirm that ion suppression is the root cause, a post-column infusion experiment is recommended. This will help identify regions in your chromatogram where ion suppression is most severe.

Scenario 2: Poor Peak Shape and Tailing for Clarithromycin

Question: I am observing significant peak tailing for Clarithromycin, which is affecting integration and reproducibility. What are the likely causes and solutions?

Answer: Poor peak shape, particularly tailing, for a basic compound like Clarithromycin can be due to interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: The pH of your mobile phase plays a crucial role in the peak shape of ionizable compounds.

    • Recommendation: Ensure your mobile phase is appropriately buffered. For positive ion mode, adding a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency.[2] The use of buffer salts can also enhance peak shape by increasing the ionic strength of the mobile phase.[3]

  • Column Choice: The choice of HPLC/UPLC column is critical.

    • Recommendation: A C18 column is commonly used for Clarithromycin analysis.[1][4] However, if tailing persists, consider a column with a different stationary phase chemistry or one that is specifically designed for basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Try reducing the injection volume or diluting the sample to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, Clarithromycin, due to the presence of co-eluting matrix components.[5] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your assay. While this compound is a stable isotope-labeled internal standard designed to co-elute with and experience similar ion suppression as Clarithromycin, significant and variable matrix effects can still lead to inaccurate quantification.

Q2: Which sample preparation method is best for minimizing ion suppression for Clarithromycin analysis in plasma?

A2: The choice of sample preparation method significantly impacts the degree of ion suppression. While protein precipitation (PPT) is a quick and easy method, it is often the least effective at removing interfering matrix components.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[1][6]

Q3: How do I perform a post-column infusion experiment to assess ion suppression?

A3: A post-column infusion experiment is a qualitative method to identify regions of ion suppression in your chromatogram.[7][8] The basic setup involves continuously infusing a standard solution of your analyte (Clarithromycin) into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. You then inject a blank, extracted matrix sample. Any dip in the constant signal of the infused analyte indicates a region where co-eluting matrix components are causing ion suppression.[7]

Q4: What are the optimal mobile phase additives for Clarithromycin analysis in positive ion mode?

A4: For positive ion electrospray ionization (ESI), acidic mobile phase additives are commonly used to promote the formation of protonated molecules [M+H]+. Formic acid (typically at 0.1%) is a widely used additive that can improve the ionization of Clarithromycin and enhance peak shape.[2][3] Ammonium acetate is another volatile salt that can be used to buffer the mobile phase and improve chromatographic performance.[2][3]

Q5: Can the concentration of the this compound internal standard itself cause ion suppression?

A5: Yes, an excessively high concentration of the internal standard can lead to self-suppression or suppression of the analyte. It is important to optimize the concentration of this compound to a level that provides a stable and reproducible signal without causing detrimental effects on the ionization of the analyte.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Clarithromycin Analysis

Sample Preparation MethodReported Recovery of ClarithromycinLevel of Ion SuppressionThroughput
Protein Precipitation (PPT) 40-90.5%[1][2]High[1]High
Liquid-Liquid Extraction (LLE) ≥ 86%[4][9][10][11]Moderate to Low[1]Medium
Solid-Phase Extraction (SPE) High (cartridge dependent)Low[6]Low to Medium

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Clarithromycin in Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method.[1]

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard solution.

    • Vortex for 10 seconds.

    • Add 2.0 mL of an n-hexane:methyl tert-butyl ether (20:80, v/v) solvent mixture.

    • Vortex for 1 minute.

  • Extraction:

    • Centrifuge the samples at 13,148 x g for 5 minutes at 10°C.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at 50°C.

    • Reconstitute the residue with 250 µL of the mobile phase.

    • Vortex briefly and inject into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis of Clarithromycin

This protocol provides a starting point for method development.[1]

  • UPLC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Methanol:5.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)

  • Flow Rate: 0.350 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Maintained at an appropriate temperature (e.g., 40°C)

  • Autosampler Temperature: 5°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Clarithromycin: m/z 748.9 → 158.1

    • This compound: m/z 752.8 → 162.0

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ion Source cluster_Suppression Ion Suppression Droplet Charged Droplet (Analyte + Matrix) GasPhaseIons Gas Phase Ions (Analyte) Droplet->GasPhaseIons Evaporation MS_Inlet Mass Spectrometer Inlet GasPhaseIons->MS_Inlet Sampling ReducedSignal Reduced Analyte Signal GasPhaseIons->ReducedSignal Inhibited Ionization Matrix Co-eluting Matrix Components Competition Competition for Charge/Surface Access Matrix->Competition ReducedEvaporation Altered Droplet Properties Matrix->ReducedEvaporation Competition->Droplet ReducedEvaporation->Droplet

Caption: Mechanism of Ion Suppression in Electrospray Ionization.

TroubleshootingWorkflow Start Start: Low/Variable Clarithromycin Signal CheckIS Check Internal Standard (IS) (this compound) Signal Start->CheckIS EvaluateSamplePrep Evaluate Sample Preparation Method CheckIS->EvaluateSamplePrep IS signal stable, Analyte signal low OptimizeLC Optimize Chromatographic Separation EvaluateSamplePrep->OptimizeLC Using LLE/SPE SwitchMethod Switch to LLE or SPE EvaluateSamplePrep->SwitchMethod Using PPT AdjustGradient Adjust Gradient/ Change Column OptimizeLC->AdjustGradient PostColumnInfusion Perform Post-Column Infusion Experiment ConfirmSuppression Confirm Ion Suppression Zones PostColumnInfusion->ConfirmSuppression SwitchMethod->OptimizeLC AdjustGradient->PostColumnInfusion End End: Improved Signal and Reproducibility ConfirmSuppression->End

Caption: Troubleshooting Workflow for Low Clarithromycin Signal.

ExperimentalWorkflow PlasmaSample Plasma Sample Spiked with this compound SamplePrep Sample Preparation (PPT, LLE, or SPE) PlasmaSample->SamplePrep LC_Separation UPLC/HPLC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

References

Technical Support Center: Clarithromycin-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Clarithromycin, utilizing Clarithromycin-d3 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Clarithromycin and this compound?

A1: For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The most common multiple reaction monitoring (MRM) transitions are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Clarithromycin748.5 - 749.0158.1 - 158.4This transition is widely reported and offers good specificity.[1][2][3][4][5]
This compound752.0 - 752.8162.0The d3 label is on the N-dimethyl group, leading to a +4 Da shift in this fragment.[2]

Q2: What is a suitable internal standard for Clarithromycin analysis?

A2: The stable isotope-labeled version, this compound, is the ideal internal standard for quantifying Clarithromycin by LC-MS/MS.[2][6][7][8] It co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. Other macrolide antibiotics like Roxithromycin or Erythromycin have also been used, but a deuterated standard is preferred for higher accuracy and precision.[1][3][9]

Q3: Which sample preparation technique is most effective for plasma samples?

A3: Both liquid-liquid extraction (LLE) and protein precipitation (PPT) are commonly used for extracting Clarithromycin from plasma.[2]

  • Liquid-Liquid Extraction (LLE): Often yields cleaner extracts, reducing matrix effects. A common solvent mixture is n-hexane and methyl tert-butyl ether.[2] Mean extraction recovery for Clarithromycin using LLE can be high, with some methods reporting over 96%.[2]

  • Protein Precipitation (PPT): A simpler and faster method, often performed with acetonitrile.[9] However, it may result in more significant matrix effects as more endogenous components remain in the sample.[2]

The choice depends on the required sensitivity and the complexity of the sample matrix. For highly sensitive assays, LLE is often preferred.

Troubleshooting Guides

Issue 1: Poor Sensitivity / Low Signal Intensity
Possible Cause Troubleshooting Step
Suboptimal MS/MS Parameters Verify and optimize MS parameters. Infuse a standard solution of Clarithromycin to tune the cone voltage and collision energy for maximum signal intensity of the 748.9 → 158.1 transition.[2]
Inefficient Ionization Ensure the mobile phase promotes efficient ionization. An acidic mobile phase (e.g., with 0.1% formic acid or using an ammonium formate buffer at pH 3.0) is crucial for protonating Clarithromycin in positive ESI mode.[2][10]
Matrix Effects (Ion Suppression) The presence of co-eluting endogenous compounds from the biological matrix can suppress the ionization of Clarithromycin. To diagnose this, perform a post-column infusion experiment.[2] If suppression is observed at the retention time of Clarithromycin, improve the sample cleanup (e.g., switch from PPT to LLE) or optimize the chromatography to separate the analyte from the interfering compounds.[2][11]
Poor Extraction Recovery Evaluate the efficiency of your sample preparation method. Compare the peak area of an extracted sample to that of a non-extracted standard at the same concentration. If recovery is low, consider alternative extraction solvents or methods.[9]
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Prepare fresh mobile phase using high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Interferences Improve sample cleanup to remove interfering compounds. As mentioned, switching from protein precipitation to liquid-liquid extraction can provide a cleaner sample.[2]
Insufficient Chromatographic Resolution Optimize the chromatographic method to separate Clarithromycin from interfering peaks. This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl), or using a smaller particle size column for higher efficiency.[2][9]
Issue 3: Peak Tailing or Poor Peak Shape
Possible Cause Troubleshooting Step
Secondary Interactions with Column Clarithromycin has basic functional groups that can interact with residual silanols on the silica backbone of the column, causing peak tailing. Ensure the mobile phase pH is low enough to keep the analyte protonated. Using a highly end-capped column can also minimize these secondary interactions.
Column Overload Injecting too high a concentration of the analyte can lead to poor peak shape. Dilute the sample and re-inject.
Column Degradation If the peak shape deteriorates over a sequence of injections, the column may be degrading. Replace the column and use a guard column to extend its lifetime.
Issue 4: Sample Carryover
Possible Cause Troubleshooting Step
Adsorption to LC Components Clarithromycin can be "sticky" and adsorb to surfaces in the autosampler and column.[12] A primary troubleshooting step is to use a strong needle wash solution in the autosampler. A mixture of acetonitrile, methanol, isopropanol, and water with a small amount of acid can be effective.[10]
Column Memory Effect Carryover can originate from the analytical column itself.[12] If carryover persists after optimizing the autosampler wash, consider changing to a different type of C18 column.[12] Injecting a blank solvent after a high concentration standard is a key diagnostic for identifying carryover.[3]

Experimental Protocols & Method Parameters

Below are tables summarizing typical experimental conditions for Clarithromycin analysis, compiled from various validated methods.

Table 1: Mass Spectrometry Parameters
ParameterSettingSource
Ionization Mode Electrospray Ionization (ESI), Positive[2][5][9]
Scan Type Multiple Reaction Monitoring (MRM)[3][4]
Clarithromycin Transition m/z 748.9 → 158.1[2]
This compound Transition m/z 752.8 → 162.0[2]
Capillary Voltage 1.4 - 5.0 kV[2][9]
Cone Voltage ~35 V[2]
Collision Energy ~30 eV for Clarithromycin, ~32 eV for this compound[2]
Source Temperature 120 - 350 °C[2][9]
Desolvation Temperature 350 - 400 °C[2][5]
Table 2: Liquid Chromatography Parameters
ParameterSettingSource
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]
Atlantis dC18 (100 mm x 2.1 mm, 3 µm)[1]
Luna Phenyl-Hexyl (50 x 2.0 mm, 3 µm)[9]
Mobile Phase A 5.0 mM Ammonium Formate, pH 3.0[2]
Mobile Phase B Methanol[2]
Gradient/Isocratic Isocratic: Methanol/5.0 mM Ammonium Formate (78:22, v/v)[2]
Flow Rate 0.22 - 0.35 mL/min[2][9]
Column Temperature 30 °C or Ambient[2][9]
Injection Volume 5 - 10 µL[1][2]

Visualized Workflows

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add IS (this compound) plasma->is extract Liquid-Liquid Extraction (n-hexane:MTBE) is->extract evap Evaporate Organic Layer extract->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UPLC recon->inject sep C18 Column Separation inject->sep ms Mass Spectrometry (ESI+, MRM) sep->ms integrate Peak Integration ms->integrate quant Quantification (Analyte/IS Ratio) integrate->quant

Caption: General workflow for Clarithromycin analysis in plasma.

start Low Signal Intensity Detected q1 Are MS/MS Parameters Optimized? start->q1 sol1 Infuse Standard & Tune: - Cone Voltage - Collision Energy q1->sol1 No q2 Is Ionization Efficient? (Check Mobile Phase pH) q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use Acidic Modifier (e.g., Formic Acid) q2->sol2 No q3 Is Ion Suppression Present? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Improve Sample Cleanup (e.g., LLE over PPT) q3->sol3 Yes end Sensitivity Issue Likely Resolved q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Troubleshooting Poor Recovery of Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical method development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor recovery of Clarithromycin-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent recovery of this compound during solid-phase extraction (SPE). What are the potential causes and how can we troubleshoot this?

A1: Poor recovery of this compound during SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to pinpoint the source of the loss.[1] Key areas to investigate include:

  • Sub-optimal pH: Clarithromycin is a macrolide antibiotic with a pKa of 8.8.[2] Its solubility and stability are pH-dependent. The sample pH should be optimized to ensure this compound is in a neutral form for efficient binding to the SPE sorbent. Acidic conditions can lead to rapid degradation.[3][4]

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For macrolides like Clarithromycin, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is often effective due to its ability to retain a wide range of compounds.[5]

  • Incorrect Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through during the loading step.

  • Wash Solvent Issues: The wash solvent may be too strong, causing premature elution of this compound. Conversely, a wash solvent that is too weak may not effectively remove matrix interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.

To systematically troubleshoot, it is recommended to collect and analyze each fraction from the SPE process (flow-through, wash, and elution) to determine where the loss is occurring.[1]

Q2: Our team is utilizing a liquid-liquid extraction (LLE) protocol and experiencing low recovery of this compound. What aspects of the LLE method should we optimize?

A2: For LLE, several factors can influence the recovery of this compound:

  • pH of the Aqueous Phase: As with SPE, the pH of the sample matrix is critical. Adjusting the pH to be slightly basic (around 9-10) will ensure this compound is in its non-ionized form, promoting its partition into the organic solvent.

  • Choice of Organic Solvent: The polarity of the extraction solvent is a key parameter. Solvents like methyl tert-butyl ether (MTBE), dichloromethane, or a mixture of ethyl acetate and hexane are commonly used for macrolide extraction. A systematic evaluation of different solvents and solvent mixtures is recommended.

  • Phase Separation and Emulsion Formation: Incomplete phase separation or the formation of an emulsion can lead to significant loss of the analyte. To mitigate this, consider centrifugation, addition of salt (salting-out effect), or using a different solvent system.

  • Extraction Volume and Repetition: The ratio of organic to aqueous phase and the number of extraction steps can impact recovery. Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

Q3: Could matrix effects be contributing to the apparent low recovery of this compound in our LC-MS/MS analysis?

A3: Yes, matrix effects are a common cause of apparent low recovery in LC-MS/MS analysis.[6][7] This occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of this compound in the mass spectrometer source.[1][8]

To investigate and mitigate matrix effects:

  • Post-Extraction Spike Analysis: Compare the signal of this compound spiked into an extracted blank matrix with the signal of this compound in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Chromatographic Optimization: Adjusting the chromatographic conditions (e.g., gradient profile, column chemistry) to separate this compound from interfering matrix components is a primary strategy.[1]

  • Improved Sample Cleanup: Employing a more rigorous sample preparation method, such as a more selective SPE protocol or a two-step extraction process, can help remove interfering substances.

  • Use of a Stable Isotope-Labeled Internal Standard: Since you are already using this compound, which is a stable isotope-labeled internal standard, it should ideally co-elute with the analyte and experience similar matrix effects, thus providing accurate quantification.[9] However, if the matrix effect is severe, it can still impact the overall signal intensity and sensitivity.

Q4: We are concerned about the stability of this compound during sample storage and preparation. What are the key stability considerations?

A4: Clarithromycin can be susceptible to degradation under certain conditions. Key stability factors to consider are:

  • pH Stability: Clarithromycin is known to be unstable in acidic environments.[3][4] Therefore, it is crucial to maintain a neutral or slightly basic pH during sample processing and storage.

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles can lead to the degradation of analytes.[7] It is advisable to aliquot samples to minimize the number of freeze-thaw cycles. A study on macrolides showed that some parent compounds were more stable than their metabolites under frozen conditions.[10]

  • Autosampler Stability: The stability of the processed samples in the autosampler should also be evaluated to ensure that no degradation occurs before injection into the LC-MS/MS system. A study on clarithromycin and its internal standard roxithromycin showed they were stable in the autosampler at 10°C for at least 24 hours.[11]

Troubleshooting Workflows & Experimental Protocols

Diagram: Troubleshooting Workflow for Poor this compound Recovery

Poor_Recovery_Troubleshooting Start Poor this compound Recovery Observed Check_Method Review Extraction Method (SPE or LLE) Start->Check_Method SPE Solid-Phase Extraction (SPE) Check_Method->SPE If SPE LLE Liquid-Liquid Extraction (LLE) Check_Method->LLE If LLE Analyze_Fractions Analyze All Fractions (Flow-through, Wash, Eluate) SPE->Analyze_Fractions Optimize_LLE Optimize LLE Parameters (pH, Solvent, Phase Ratio) LLE->Optimize_LLE Optimize_SPE Optimize SPE Parameters (pH, Sorbent, Solvents) Analyze_Fractions->Optimize_SPE If loss identified Check_Matrix_Effects Investigate Matrix Effects Optimize_SPE->Check_Matrix_Effects Resolved Recovery Improved Optimize_SPE->Resolved Optimize_LLE->Check_Matrix_Effects Optimize_LLE->Resolved Post_Extraction_Spike Post-Extraction Spike Experiment Check_Matrix_Effects->Post_Extraction_Spike Optimize_Chromatography Optimize Chromatography Post_Extraction_Spike->Optimize_Chromatography If effects present Check_Stability Evaluate Analyte Stability Optimize_Chromatography->Check_Stability Optimize_Chromatography->Resolved Freeze_Thaw Freeze-Thaw Stability Test Check_Stability->Freeze_Thaw pH_Stability pH Stability Assessment Check_Stability->pH_Stability

Caption: A logical workflow for troubleshooting poor this compound recovery.

Protocol 1: Systematic Evaluation of Internal Standard Recovery in Solid-Phase Extraction (SPE)

This protocol is designed to identify the specific step in your SPE procedure where this compound is being lost.[1]

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound internal standard stock solution

  • SPE cartridges and manifold

  • All solvents used in the SPE method (conditioning, equilibration, wash, and elution)

  • Collection tubes

  • LC-MS/MS system

Procedure:

  • Spike Blank Matrix: Spike a known amount of this compound into a blank matrix sample.

  • Perform SPE: Process the spiked sample through the entire SPE procedure.

  • Collect All Fractions: Crucially, collect every fraction separately:

    • Flow-through: The sample that passes through the cartridge during loading.

    • Wash Eluate(s): The solvent(s) that are passed through after loading to remove interferences. Collect each wash step in a separate tube.

    • Final Eluate: The solvent used to elute this compound.

  • Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.

  • Calculate Recovery:

    • Recovery (%) = (Amount of IS in Final Eluate / Total Amount of IS Spiked) x 100

    • Analyze the flow-through and wash eluates to determine if the internal standard was lost during the loading or washing steps.

Fraction Expected this compound Amount Implication of High Amount Found
Flow-throughMinimalInefficient binding to the sorbent.
Wash EluateMinimalWash solvent is too strong.
Final EluateMajority of spiked amountSuccessful extraction.
Protocol 2: Optimization of Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a framework for optimizing the key parameters of an LLE method.

Materials:

  • Blank biological matrix

  • This compound internal standard stock solution

  • A selection of organic solvents (e.g., MTBE, dichloromethane, ethyl acetate, hexane)

  • Buffers for pH adjustment (e.g., phosphate buffer, carbonate buffer)

  • Centrifuge

Procedure:

  • pH Optimization:

    • Aliquot spiked blank matrix into several tubes.

    • Adjust the pH of each aliquot to a different value within a relevant range (e.g., 8.0, 8.5, 9.0, 9.5, 10.0).

    • Perform the LLE with a consistent organic solvent.

    • Analyze the organic phase and compare the recovery at each pH to determine the optimum.

  • Solvent Selection:

    • Using the optimal pH determined above, perform the LLE on separate aliquots using different organic solvents and mixtures.

    • Analyze the organic phase from each extraction to identify the solvent system that provides the highest recovery.

  • Extraction Volume and Repetition:

    • At the optimal pH and with the selected solvent, compare a single extraction with a larger volume of solvent to multiple extractions with smaller volumes (e.g., 1 x 5 mL vs. 2 x 2.5 mL).

    • Analyze the combined organic phases from the multiple extractions and compare the recovery to the single extraction.

Parameter Variables to Test Goal
pH 8.0, 8.5, 9.0, 9.5, 10.0Maximize the non-ionized form of this compound.
Solvent MTBE, Dichloromethane, Ethyl Acetate, Hexane (and mixtures)Achieve the highest partitioning of this compound into the organic phase.
Extraction Single vs. Multiple ExtractionsDetermine the most efficient extraction strategy.

Signaling Pathways and Logical Relationships

Diagram: Factors Influencing this compound Recovery

Clarithromycin_Recovery_Factors SPE Solid-Phase Extraction pH pH SPE->pH Solvent Solvent Choice SPE->Solvent Wash/Elution LLE Liquid-Liquid Extraction LLE->pH LLE->Solvent Extraction PPT Protein Precipitation PPT->Solvent Precipitant Recovery This compound Recovery pH->Recovery Solvent->Recovery Matrix Matrix Effects Matrix->Recovery Stability Analyte Stability Stability->Recovery

Caption: Key factors influencing the recovery of this compound during sample preparation.

References

How to assess and correct for isotopic cross-contribution with Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clarithromycin-d3 Analysis

This guide provides technical support for researchers, scientists, and drug development professionals on how to assess and correct for isotopic cross-contribution when using this compound as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution?

A1: Isotopic cross-contribution, also known as isotopic overlap, occurs when the isotopic signature of a stable isotope-labeled internal standard (SIL-IS), such as this compound, overlaps with the signal of the unlabeled analyte (Clarithromycin).[1] This happens because naturally abundant heavier isotopes (like ¹³C) in the analyte can produce a signal at the same mass-to-charge ratio (m/z) as the SIL-IS, or vice-versa. This can lead to inaccuracies in quantification, particularly at the lower limits of quantification.[2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a deuterated form of Clarithromycin, making it a stable isotope-labeled internal standard (SIL-IS).[3] SIL-IS are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte.[4] This means they behave almost identically during sample extraction, chromatography, and ionization, effectively correcting for variability in these steps.[5][6]

Q3: When should I be concerned about cross-contribution from this compound?

A3: You should investigate potential cross-contribution during method development and validation, especially under the following conditions:

  • High Analyte to IS Concentration Ratio: When the concentration of Clarithromycin is very high relative to the fixed concentration of this compound.[2][7]

  • Low Analyte Concentrations: At the Lower Limit of Quantification (LLOQ), even a small contribution from the internal standard can significantly bias the analyte's measured concentration.

  • High Purity IS is Unavailable: If the isotopic purity of the this compound is not sufficiently high (e.g., contains a notable percentage of d0 or d1 species).[8]

Q4: What are the regulatory expectations regarding isotopic cross-contribution?

A4: Regulatory bodies like the FDA recommend that the selectivity and specificity of a bioanalytical method be thoroughly evaluated.[6] This includes ensuring that the internal standard does not contribute significantly to the analyte signal. In blank samples fortified only with the internal standard, the response at the analyte's m/z should not exceed 20% of the analyte's response at the LLOQ.[6]

Troubleshooting Guides

Problem: I am observing a significant peak in my blank samples at the analyte's mass transition.

  • Cause: This is the most direct indicator of cross-contribution from your this compound internal standard to the Clarithromycin analyte channel. It means that a portion of the IS is being detected as the analyte.

  • Solution:

    • Verify the Source: Prepare a "zero sample" containing only the blank matrix and the internal standard at the working concentration. Analyze this sample and measure the peak area at the analyte's MRM transition.

    • Quantify the Contribution: Determine the percentage contribution of the IS to the analyte signal (see Experimental Protocol below).

    • Assess Impact: According to regulatory guidance, if this contribution is more than 20% of the mean response of the LLOQ, you must implement corrective actions.[6]

    • Correction: If the contribution is significant but consistent, you can apply a mathematical correction to your data. Alternatively, you may need to source a higher purity internal standard or adjust the IS concentration.

Problem: My calibration curve is non-linear, especially at the low end.

  • Cause: Isotopic cross-contribution can cause a positive bias at the lower end of the calibration curve, leading to non-linearity.[2] This is because the constant contribution from the IS has a proportionally larger effect on the measured signal of low-concentration standards.

  • Solution:

    • Perform Contribution Check: Follow the protocol to quantify the percentage of cross-contribution from your IS.

    • Apply Correction Factor: Use the calculated contribution factor to correct the response of each calibration standard and QC sample before performing the regression analysis.

    • Consider a Different Regression Model: While linear regression with a 1/x² weighting is common, significant isotopic overlap may sometimes be better addressed with a nonlinear calibration function.[2][9] However, this should be well-justified and validated.

Experimental Protocols

Protocol: Assessing IS Contribution to Analyte Signal

Objective: To experimentally determine the percentage of the this compound signal that contributes to the Clarithromycin analyte signal.

Methodology:

  • Prepare Samples:

    • Blank Samples (n=6): Prepare six samples using six different sources of blank biological matrix (e.g., human plasma).

    • Zero Samples (n=6): Spike each of the six blank matrix lots with this compound at the final working concentration.

    • LLOQ Samples (n=6): Spike each of the six blank matrix lots with Clarithromycin at the LLOQ concentration and this compound at the final working concentration.

  • Sample Processing: Extract all prepared samples using your validated bioanalytical method.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using the established LC-MS/MS parameters.

    • Integrate the peak areas for the Clarithromycin and this compound MRM transitions in all samples.

  • Data Analysis and Calculation:

    • Step 1: Calculate the mean peak area of Clarithromycin in the LLOQ samples (Mean_Area_LLOQ).

    • Step 2: Calculate the mean peak area of Clarithromycin in the Zero samples (Mean_Area_Zero). This represents the contribution from the IS.

    • Step 3: Calculate the percentage contribution using the following formula:

      % Contribution = (Mean_Area_Zero / Mean_Area_LLOQ) * 100

Acceptance Criteria: The calculated % Contribution should ideally be less than 20%. If it exceeds this value, a correction is necessary.

Data Presentation

For a typical LC-MS/MS analysis, you will monitor specific precursor to product ion transitions (MRM).

Table 1: Example MRM Transitions for Clarithromycin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clarithromycin748.5158.1
This compound751.5158.1

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.

Table 2: Example Data for Isotopic Cross-Contribution Assessment

Sample TypeAnalyte Peak Area (Clarithromycin)IS Peak Area (this compound)
Zero Sample 1 (Blank + IS)1,5202,150,400
Zero Sample 2 (Blank + IS)1,4802,135,800
Mean Zero Sample Area 1,500 2,143,100
LLOQ Sample 110,1002,165,200
LLOQ Sample 29,9802,122,500
Mean LLOQ Area 10,040 2,143,850

Calculation Example:

  • % Contribution = (1,500 / 10,040) * 100 = 14.9%

Visualizations

Workflow for Assessment and Correction

G cluster_0 start Start: Method Development prep Prepare 'Zero Samples' (Blank Matrix + IS) start->prep analyze Analyze via LC-MS/MS prep->analyze measure Measure Analyte Response in Zero Samples analyze->measure decision Response > 20% of LLOQ? measure->decision calculate Calculate Correction Factor decision->calculate  Yes no_correction No Correction Needed (Proceed with Validation) decision->no_correction No apply Apply Correction to All Samples calculate->apply end_correction End apply->end_correction end_no_correction End no_correction->end_no_correction

Caption: Workflow for assessing and correcting isotopic cross-contribution.

Conceptual Diagram of Isotopic Overlap

G cluster_analyte Analyte (Clarithromycin) cluster_is Internal Standard (this compound) cluster_overlap Potential Overlap Channel A_M0 Analyte M+0 (e.g., m/z 748.5) Overlap_Channel Analyte MRM Channel (Precursor m/z 748.5) A_M0->Overlap_Channel Primary Signal IS_M0 IS M+0 (e.g., m/z 751.5) IS_Contribution Isotopic Variants of IS (e.g., containing ¹³C, etc.) IS_Contribution->Overlap_Channel Cross-Contribution (Erroneous Signal)

Caption: Conceptual illustration of isotopic cross-contribution.

References

Stability issues with Clarithromycin-d3 in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Clarithromycin-d3 during long-term storage. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C, protected from light, and under an inert atmosphere such as nitrogen.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.[2]

Q3: My this compound solution has been stored at -20°C for over a month. Can I still use it?

It is not recommended to use this compound solutions that have been stored at -20°C for longer than one month, as this may affect the stability and integrity of the compound.[1][2] For longer-term storage of solutions, -80°C is the preferred temperature.[2]

Q4: What are the primary factors that can cause the degradation of this compound?

This compound is susceptible to degradation under several conditions, including:

  • Acidic pH: It degrades rapidly in acidic environments.[3][4][5][6]

  • Oxidative Stress: Exposure to oxidizing agents can lead to significant degradation.[6][7][8]

  • Light: Exposure to sunlight can induce degradation, although it appears to be more stable under UV radiation alone.[]

  • Heat: Elevated temperatures can accelerate degradation.[]

Q5: Are there any specific impurities I should be aware of with this compound?

Impurities in Clarithromycin products can originate from the manufacturing process, starting materials, or degradation.[] Degradation products can form due to exposure to heat, light, moisture, and pH variations.[] One known degradation pathway for Clarithromycin in acidic conditions involves the hydrolysis of the cladinose sugar.[7]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram when analyzing my stored this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Verify that the storage conditions for both solid and dissolved this compound have been consistently maintained as recommended (-20°C for solid, -80°C for long-term solution storage, protection from light).[1][2] If the storage conditions were compromised, the unexpected peaks are likely degradation products. It is advisable to use a fresh, properly stored sample.

  • Possible Cause 2: Contamination of the solvent or sample.

    • Solution: Ensure that high-purity solvents are used and that all labware is scrupulously clean. Prepare a fresh solution of this compound using a new batch of solvent to see if the issue persists.

  • Possible Cause 3: Interaction with the analytical column.

    • Solution: Different HPLC columns (e.g., C8 vs. C18) can have varying selectivities and may resolve impurities differently.[7] Consult the literature for validated analytical methods for Clarithromycin and its related substances to ensure you are using an appropriate column and mobile phase.

Problem: The concentration of my this compound standard solution appears to have decreased over time.

  • Possible Cause 1: Degradation due to acidic conditions.

    • Solution: Clarithromycin is highly unstable in acidic pH.[3][4][5][6] Ensure that the solvent and any buffers used are not acidic. If your experimental protocol requires an acidic environment, prepare fresh solutions immediately before use.

  • Possible Cause 2: Adsorption to the storage container.

    • Solution: While less common, highly lipophilic compounds can sometimes adsorb to certain types of plastic. Consider using glass or polypropylene vials for storage.

  • Possible Cause 3: Evaporation of the solvent.

    • Solution: Ensure that storage containers are sealed tightly to prevent solvent evaporation, which would lead to an apparent increase, not decrease, in concentration. However, if samples are left open on the benchtop for extended periods, this could be a factor.

Quantitative Data on Clarithromycin Stability

The following tables summarize data from forced degradation studies on Clarithromycin, which can be extrapolated to understand the stability of this compound.

Table 1: Degradation of Clarithromycin under Acidic Conditions

pHTemperature (°C)DurationApproximate Degradation (%)Reference
1.07024 hours60 - 90[]
1.0Not Specified4 hours90.2[7]
1.5Not Specified30 mins70[3]
2.0Not Specified4 hours41.1[7]
2.0Not Specified30 mins25[3]

Table 2: Degradation of Clarithromycin under Other Stress Conditions

Stress ConditionDurationApproximate Degradation (%)Reference
3.0% H2O215 mins14[]
Natural Daylight5 daysFormation of 2 new peaks[]
UV RadiationNot SpecifiedNo observable alterations[]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 70°C for a specified time (e.g., 24 hours).[]

    • Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 70°C for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 and keep at room temperature for a specified time (e.g., 15 minutes).[]

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 70°C) for a specified time.[]

    • Photodegradation: Expose an aliquot of the stock solution to both natural daylight and UV radiation for a specified period.[]

  • Sample Neutralization: After the specified stress period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A C8 or C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point.[7][10] Detection can be performed using UV, electrochemical, or mass spectrometry detectors.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acidic Stress (0.1M HCl, 70°C) stock->acid Aliquot base Alkaline Stress (0.1M NaOH, 70°C) stock->base Aliquot oxidative Oxidative Stress (3% H2O2) stock->oxidative Aliquot thermal Thermal Stress (70°C) stock->thermal Aliquot photo Photolytic Stress (Daylight & UV) stock->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Compare Stressed vs. Unstressed Samples hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_conditions Degradation Conditions Clarithromycin This compound Degradation_Products Degradation Products Clarithromycin->Degradation_Products General Hydrolysis_Product Hydrolysis of Cladinose Sugar Oxidation_Product Oxidation of Tertiary Amine Acid Acidic pH Acid->Hydrolysis_Product Oxidant Oxidizing Agent Oxidant->Oxidation_Product Light Sunlight Light->Degradation_Products Heat Heat Heat->Degradation_Products

Caption: Key factors leading to the degradation of this compound.

References

Overcoming challenges in quantifying low concentrations of Clarithromycin with Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low concentrations of Clarithromycin using Clarithromycin-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for Clarithromycin quantification?

A1: A deuterated internal standard like this compound is highly recommended for quantitative bioanalysis using LC-MS/MS.[1] Because its chemical and physical properties are very similar to the analyte, Clarithromycin, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1] This leads to improved accuracy and precision in the quantification of Clarithromycin, especially at low concentrations.[1]

Q2: What are the common challenges encountered when quantifying low concentrations of Clarithromycin?

A2: Researchers often face several challenges when quantifying low levels of Clarithromycin, including:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Clarithromycin and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate results.[1][2]

  • Low Sensitivity: Achieving a low limit of quantification (LLOQ) can be difficult due to the inherent sensitivity of the instrument and background noise.[3]

  • Carry-over: The analyte from a high-concentration sample can adsorb to parts of the LC-MS/MS system and elute during the analysis of a subsequent sample, causing artificially high readings for low-concentration samples.[4]

  • Poor Recovery: Inefficient extraction of Clarithromycin from the biological matrix can result in low recovery and underestimation of its concentration.[1]

  • Analyte Stability: Clarithromycin can be unstable under certain conditions, such as acidic pH or during freeze-thaw cycles, which can lead to degradation and inaccurate quantification.[5][6][7]

Q3: What are the typical precursor-to-product ion transitions for Clarithromycin and this compound?

A3: For quantitative analysis by tandem mass spectrometry, the following multiple reaction monitoring (MRM) transitions are commonly used:

  • Clarithromycin: m/z 748.9 → 158.1[1] or m/z 749 → 158.4[8][9]

  • This compound (or similar deuterated forms): m/z 752.8 → 162.0 (for Clarithromycin-13C-d3)[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

Possible Causes & Solutions

Possible CauseRecommended Solution
Incompatible Mobile Phase pH The pH of the mobile phase can affect the ionization state of Clarithromycin. Experiment with adjusting the pH using additives like formic acid or ammonium acetate to improve peak shape. A mobile phase of methanol and 5.0 mM ammonium formate at pH 3.0 has been shown to be effective.[1]
Column Overload Injecting too high a concentration of the sample can lead to peak distortion. Dilute the sample and re-inject.
Column Contamination Residual matrix components can build up on the column. Implement a robust column washing step between injections or use a guard column to protect the analytical column.[9]
Secondary Interactions Clarithromycin may have secondary interactions with the stationary phase. Consider using a column with a different chemistry, such as a phenyl-hexyl column.[10]
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Sample Cleanup Protein precipitation alone may not be sufficient to remove all interfering matrix components, leading to significant matrix effects and poor recovery at low concentrations.[1] Consider using a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][11] A mixture of n-hexane and methyl tert-butyl ether has been successfully used for LLE.[1]
Co-elution with Phospholipids Phospholipids from plasma samples are a common source of matrix effects. Optimize the chromatographic method to separate Clarithromycin from the phospholipid elution zone. A longer chromatographic run time or a different gradient profile may be necessary.
Choice of Ionization Source While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects. Evaluate both ionization techniques if your instrument allows.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from a method demonstrated to have good recovery and minimal matrix effects.[1]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • n-hexane: methyl tert-butyl ether (20:80, v/v) extraction solvent

  • Mobile phase solution for reconstitution

  • Microcentrifuge tubes

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound IS working solution.

  • Vortex the mixture for 10 seconds.

  • Add 2.0 mL of the n-hexane: methyl tert-butyl ether (20:80, v/v) extraction solvent.

  • Vortex vigorously for 1.0 minute.

  • Centrifuge at 13,148 x g for 5 minutes at 10°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 50°C under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue with 250 µL of the mobile phase solution.

  • Vortex briefly and inject 10 µL into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Method Parameters for Clarithromycin Quantification

ParameterMethod 1[10]Method 2[1]Method 3[8]
Internal Standard RoxithromycinClarithromycin-13C-d3Erythromycin
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
Linearity Range (ng/mL) 100 - 5,0000.80 - 16005 - 4,000
LLOQ (ng/mL) 1000.805
Mean Extraction Recovery 78.3% - 90.5%96.2%≥ 86%
Intra-day Precision (%CV) < 8.3%1.28% - 4.85%2.9% - 13.1%
Inter-day Precision (%CV) < 8.3%1.28% - 4.85%2.5% - 9.6%
Intra-day Accuracy (%) < 6.3%96.8% - 103.5%-
Inter-day Accuracy (%) < 6.3%96.8% - 103.5%-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (25 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_solvent Add LLE Solvent (2 mL) vortex1->add_solvent vortex2 Vortex (1 min) add_solvent->vortex2 centrifuge Centrifuge (13,148 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (50°C, N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase (250 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject separation UPLC Separation (C18 Column) inject->separation detection Tandem MS Detection (ESI+, MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Liquid-Liquid Extraction and LC-MS/MS Workflow.

troubleshooting_logic cluster_good_signal Adequate Signal cluster_low_signal Troubleshooting Low Signal start Low Concentration Signal Detected? check_accuracy Check Accuracy & Precision start->check_accuracy Yes check_recovery Evaluate Extraction Recovery start->check_recovery No pass Results Pass Validation check_accuracy->pass Pass fail Results Fail Validation check_accuracy->fail Fail check_matrix Assess Matrix Effects fail->check_matrix check_recovery->check_matrix Low Recovery optimize_ms Optimize MS Parameters check_recovery->optimize_ms Good Recovery check_stability Investigate Analyte Stability check_matrix->check_stability Significant Matrix Effects check_matrix->optimize_ms No Matrix Effects

Caption: Troubleshooting Logic for Low Concentration Analysis.

References

Technical Support Center: Method Validation for Clarithromycin Assay using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method validation for Clarithromycin assays utilizing a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during the validation of a bioanalytical method for Clarithromycin?

A1: According to regulatory guidelines from bodies like the FDA, the validation of a bioanalytical method for Clarithromycin should assess several key parameters to ensure the reliability of the data.[1][2][3] These parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy: The closeness of the measured concentration to the true concentration.[4]

  • Precision: The degree of scatter between a series of measurements.[4]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[4]

  • Recovery: The efficiency of the extraction process.[4]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.[4]

  • Carry-over: The appearance of the analyte in a sample from a preceding sample.

  • Stability: The stability of Clarithromycin in the biological matrix under various storage and handling conditions.[5][6]

Q2: Why is a deuterated internal standard, such as Clarithromycin-d3, recommended for this assay?

A2: A deuterated internal standard (IS), like this compound or Clarithromycin 13C-d3, is highly recommended for quantitative LC-MS/MS bioanalysis to improve the accuracy and precision of the results.[5] Since a deuterated IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement due to matrix effects. This allows for more accurate correction of any variations during sample preparation and analysis. This compound can be used as an internal standard for quantitative analysis by LC-MS.[7]

Q3: What are the typical mass transitions (m/z) for Clarithromycin and its deuterated internal standard?

A3: For quantitative analysis using tandem mass spectrometry, the precursor to product ion transitions are monitored. Typical transitions are:

  • Clarithromycin: m/z 748.9 → 158.1[5] or 748.5 → 590.1[8][9] or 749 → 158.4[6][10]

  • Clarithromycin 13C-d3 (IS): m/z 752.8 → 162.0[5]

These transitions correspond to the protonated molecule [M+H]+ and a specific fragment ion.

Q4: What are the acceptable limits for accuracy and precision during method validation?

A4: For bioanalytical method validation, the FDA guidelines generally state that the intra- and inter-day precision, expressed as the coefficient of variation (%CV), should not exceed 15%.[2] The accuracy, expressed as the relative error (%RE), should be within ±15% of the nominal concentration.[2] For the Lower Limit of Quantitation (LLOQ), these values are often relaxed to ±20%.

Troubleshooting Guide

Issue 1: High Carry-over Observed in the Blank Sample After Injecting a High Concentration Standard.

  • Question: I am observing a significant peak for Clarithromycin in my blank injection immediately following a high concentration sample. What could be the cause and how can I resolve this?

  • Answer: This issue is known as carry-over and can limit the accurate quantitation of your samples.[11] A common source of carry-over in Clarithromycin assays is a "column memory effect".[11]

    Troubleshooting Steps:

    • Optimize Wash Solvents: Ensure your autosampler wash solution is effective at removing Clarithromycin. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, can be more effective than the mobile phase.

    • Increase Wash Volume and/or Number of Washes: Increase the volume of the needle wash and the number of wash cycles between injections.

    • Evaluate the LC Column: Certain column chemistries may exhibit higher carry-over for specific compounds. If the issue persists, consider testing a different C18 column or a column with a different stationary phase.[11]

    • Systematic Component Check: To isolate the source of carry-over, systematically check different components of the LC-MS system, such as the injection needle, valve seals, and guard column.[11]

    Logical Workflow for Troubleshooting Carry-over

    Carryover_Troubleshooting start High Carry-over Detected wash Optimize Autosampler Wash (Stronger Solvent, More Cycles) start->wash column Evaluate LC Column (Test Different C18 or Phase) wash->column Unsuccessful resolved Issue Resolved wash->resolved Successful system Systematic Component Check (Needle, Valves, Guard Column) column->system Unsuccessful column->resolved Successful system->resolved Successful unresolved Issue Persists system->unresolved

    A step-by-step guide to resolving carry-over issues.

Issue 2: Poor Recovery of Clarithromycin During Sample Preparation.

  • Question: My extraction recovery for Clarithromycin is consistently low. What could be the reason and how can I improve it?

  • Answer: Low recovery can be due to an inefficient extraction method or degradation of the analyte during sample processing.

    Troubleshooting Steps:

    • Re-evaluate Extraction Method:

      • Protein Precipitation (PPT): While simple, PPT with solvents like acetonitrile or methanol can sometimes result in lower recovery due to co-precipitation of the analyte.[5] Ensure the ratio of precipitation solvent to plasma is optimal.

      • Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the pH of the aqueous phase are critical. Experiment with different organic solvents (e.g., a mixture of n-hexane and methyl tert-butyl ether) and adjust the pH to ensure Clarithromycin is in its non-ionized form for efficient extraction.[5]

    • Check for Degradation: Clarithromycin can be unstable in acidic conditions.[12] If your mobile phase or extraction buffers are acidic, this could lead to degradation. Assess the stability of Clarithromycin in your processing solvents.

    • Optimize Vortexing and Centrifugation: Ensure adequate vortexing time to allow for proper partitioning of the analyte into the extraction solvent. Similarly, ensure centrifugation speed and time are sufficient to achieve a clean separation of layers.

Issue 3: Significant Matrix Effects Leading to Inaccurate Quantification.

  • Question: I am observing significant ion suppression/enhancement, affecting the accuracy of my results. How can I mitigate matrix effects?

  • Answer: Matrix effects occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte and internal standard.

    Troubleshooting Steps:

    • Improve Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can provide cleaner extracts compared to protein precipitation.

    • Chromatographic Separation: Adjust your chromatographic conditions (e.g., gradient, column chemistry) to separate Clarithromycin and its internal standard from the majority of matrix components, especially phospholipids which are a common cause of ion suppression.

    • Use a Deuterated Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]

    • Post-Column Infusion Experiment: To identify the regions of ion suppression or enhancement in your chromatogram, perform a post-column infusion experiment.[5] This will help in adjusting the chromatography to move the analyte peak to a cleaner region.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Clarithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Clarithromycin reference standard in acetonitrile.[13]

  • This compound (Internal Standard) Stock Solution (100 µg/mL): Dissolve 1.0 mg of this compound in 10.0 mL of methanol.[5]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with an appropriate solvent (e.g., methanol:water 60:40, v/v).[5] Store stock and working solutions at 2-8°C.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method and demonstrates a common approach for extracting Clarithromycin from plasma.[5]

LLE Workflow

LLE_Workflow plasma 100 µL Plasma Sample is_add Add 25 µL Internal Standard (this compound) plasma->is_add vortex1 Vortex for 10 seconds is_add->vortex1 solvent_add Add 2.0 mL LLE Solvent (n-hexane:methyl tert-butyl ether, 20:80) vortex1->solvent_add vortex2 Vortex for 1.0 minute solvent_add->vortex2 centrifuge Centrifuge at 13,148 x g for 5 min at 10°C vortex2->centrifuge transfer Transfer Organic Layer to a Clean Tube centrifuge->transfer evaporate Evaporate to Dryness under Nitrogen at 50°C transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

A typical Liquid-Liquid Extraction workflow for Clarithromycin.

3. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Clarithromycin.

ParameterRecommended Conditions
LC Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5]
Mobile Phase Isocratic: Methanol and 5.0 mM ammonium formate, pH 3.0 (78:22, v/v)[5]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Clarithromycin: 748.9 → 158.1; This compound: 752.8 → 162.0[5]

Method Validation Data Summary

The following tables present a summary of quantitative data from validated methods for Clarithromycin analysis.

Table 1: Linearity and Recovery

ParameterValueReference
Linearity Range 0.80 - 1600 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.9998[5]
Mean Extraction Recovery 96.2%[5]

Table 2: Stability of Clarithromycin in Human Plasma

Stability ConditionDurationStability (%)Reference
Room Temperature 24 hours≥ 83%[6]
Freeze-Thaw Cycles 3 cycles≥ 83%[6]
Long-Term (-20°C) 14 weeks≥ 93%[6]

Table 3: Intra- and Inter-Day Precision and Accuracy

QC LevelIntra-batch Precision (%CV)Inter-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Accuracy (%)Reference
Low, Medium, High 1.28 - 4.851.28 - 4.8596.8 - 103.596.8 - 103.5[5]

References

Best practices for preparing calibration curves with Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clarithromycin-d3 Calibration Curves

This technical support guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation of calibration curves using this compound as an internal standard. It is intended for researchers, scientists, and drug development professionals working on bioanalytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Clarithromycin and this compound stock and working solutions?

A1: Methanol or acetonitrile are commonly used solvents for preparing stock solutions of both Clarithromycin and its deuterated internal standard, this compound.[1][2] For working solutions that will be used to spike into an aqueous matrix like plasma, a solvent composition that is miscible with the matrix, such as methanol:water (60:40, v/v), is recommended to ensure accurate and precise dilutions.[1]

Q2: What is a typical concentration range for a Clarithromycin calibration curve in human plasma?

A2: The concentration range for a calibration curve should be selected based on the expected concentrations in the study samples.[3] Commonly reported linear ranges for Clarithromycin in human plasma using LC-MS/MS are from 0.80 ng/mL to 1600 ng/mL[1] and 100 ng/mL to 5,000 ng/mL.[2] The range should be validated to ensure it meets the criteria for accuracy and precision.[4][5]

Q3: How should I prepare my calibration standards in the biological matrix?

A3: Calibration standards should be prepared by spiking a blank biological matrix (the same matrix as the study samples) with known concentrations of Clarithromycin from a separate stock solution than the one used for quality control (QC) samples.[3][4] A fixed amount of the this compound internal standard working solution is then added to each calibration standard, QC sample, and study sample.[1]

Q4: My calibration curve is non-linear. What are the potential causes and how can I troubleshoot this?

A4: Non-linearity in LC-MS/MS calibration curves can arise from several factors, including detector saturation, ionization suppression or enhancement (matrix effects), and cross-signal contributions between the analyte and the internal standard.[6][7]

  • Troubleshooting Steps:

    • Detector Saturation: If the highest concentration standards are deviating from linearity, consider extending the dilution series to see if the detector is being saturated. If so, you may need to dilute your upper-level calibrators or adjust the instrument settings.

    • Matrix Effects: Matrix effects can be a significant cause of non-linearity.[6][8][9] Ensure that your sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) is effectively removing interfering endogenous components from the matrix.[8] Using a stable isotope-labeled internal standard like this compound is a primary way to compensate for matrix effects.[8]

    • Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate and falls within its own linear range of detection.[10]

    • Regression Model: A weighted linear regression (e.g., 1/x or 1/x²) is often necessary to account for heteroscedasticity (non-uniform variance) across the concentration range.[2]

Q5: What are the acceptance criteria for a calibration curve according to regulatory guidelines?

A5: According to FDA guidelines for bioanalytical method validation, the calibration curve should be reproducible.[3] The accuracy and precision of the back-calculated concentrations of the calibration standards are used to assess the acceptability of the curve. Generally, for chromatographic methods, the following criteria apply:

  • At least 75% of the non-zero calibration standards must meet the acceptance criteria.

  • The lowest standard on the curve, the Lower Limit of Quantification (LLOQ), should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy between 80-120%.

  • For all other standards, the precision should be ≤ 15% and accuracy should be between 85-115%.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Clarithromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Clarithromycin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Clarithromycin Working Solutions: Prepare a series of working solutions by serially diluting the Clarithromycin stock solution with an appropriate solvent (e.g., methanol:water, 60:40 v/v) to concentrations suitable for spiking the calibration standards.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent as the Clarithromycin working solutions to the final concentration that will be used for spiking all samples.[1]

  • Storage: Store all stock and working solutions at 2-8°C when not in use.[1] Stock solutions are often stable for several weeks at this temperature.[11]

Protocol 2: Preparation of Calibration Curve Standards in Plasma
  • Labeling: Label a set of microcentrifuge tubes for each calibration standard (e.g., Blank, S1-S8).

  • Matrix Aliquoting: Aliquot the appropriate volume of blank plasma (e.g., 100 µL) into each labeled tube.[1]

  • Spiking Clarithromycin: Spike each plasma aliquot with a small volume of the corresponding Clarithromycin working solution to achieve the desired final concentrations. Ensure the volume of the spiking solution is minimal (e.g., <5% of the plasma volume) to avoid altering the matrix composition.

  • Vortex: Gently vortex each tube after spiking to ensure homogeneity.

  • Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the this compound working solution to every tube (except the blank).[1]

  • Vortex: Vortex all tubes again.

  • Sample Processing: Proceed with the validated sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[1][2]

Data Presentation

Table 1: Example Calibration Curve Concentrations for Clarithromycin in Plasma

Standard IDClarithromycin Concentration (ng/mL)
S1 (LLOQ)0.80
S21.60
S34.00
S412.00
S536.00
S675.00
S7200.0
S8 (ULOQ)400.0
S9800.0
S101600.0
This is an example concentration series and should be adapted based on the specific assay requirements.[1]

Table 2: Acceptance Criteria for Calibration Curve Standards

Standard LevelPrecision (%CV)Accuracy (%)
LLOQ≤ 20%80 - 120%
Other Levels≤ 15%85 - 115%
Based on FDA Guidance for Bioanalytical Method Validation.[12]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_analysis Analysis stock_cla Clarithromycin Stock Solution work_cla Clarithromycin Working Solutions stock_cla->work_cla stock_is This compound Stock Solution work_is This compound Working Solution stock_is->work_is spike_cla Spike with Clarithromycin Working Solutions work_cla->spike_cla spike_is Spike with IS Working Solution work_is->spike_is blank_matrix Blank Plasma blank_matrix->spike_cla spike_cla->spike_is cal_standards Calibration Standards (Matrix) spike_is->cal_standards extraction Sample Extraction (LLE or PP) cal_standards->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve

Caption: Workflow for preparing and analyzing calibration curve standards.

troubleshooting_logic start Non-Linear Calibration Curve check_upper Are upper standards deviating? start->check_upper check_scatter Is there high scatter at low end? start->check_scatter check_all Is the entire curve non-linear? start->check_all sol_detector Investigate Detector Saturation check_upper->sol_detector Yes sol_weighting Apply Weighted Regression (1/x or 1/x²) check_scatter->sol_weighting Yes sol_matrix Evaluate Matrix Effects Improve Sample Cleanup check_all->sol_matrix Yes sol_is Verify IS Concentration sol_matrix->sol_is

Caption: Troubleshooting logic for a non-linear calibration curve.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Clarithromycin Quantification: A Focus on Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of Clarithromycin in biological matrices, emphasizing the impact of different internal standards on method performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of validated LC-MS/MS and HPLC methods, supported by experimental data and detailed protocols.

The accurate quantification of Clarithromycin, a widely prescribed macrolide antibiotic, in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable analytical methods, as it compensates for variability during sample preparation and analysis. This guide presents a cross-validation of several analytical methods for Clarithromycin, highlighting the use of different internal standards and their influence on key validation parameters.

Comparative Analysis of Method Performance

The selection of an internal standard that closely mimics the analyte's physicochemical properties and behavior during extraction and ionization is paramount for achieving accurate and precise results. The following table summarizes the performance characteristics of various analytical methods for Clarithromycin quantification, categorized by the internal standard employed.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)Reference
Roxithromycin LC-MS/MSHuman Plasma5.00 - 5000-10.8 to 12.6< 5.0 (Intra-day), < 3.58 (Inter-day)Clarithromycin: 81.5, IS: 78.3[1]
Roxithromycin LC-MS/MSHuman Plasma100 - 5000Within 6.3Within 8.3Clarithromycin: 78.3 - 90.5, IS: 98.1[2]
Roxithromycin HPLC-AmperometricHuman Plasma100 - 6000--Clarithromycin: 95.5, IS: 98.9[3]
Erythromycin LC-MS/MSHuman Plasma5 - 4000Within ±12.22.9 - 13.1 (Intra-day), 2.5 - 9.6 (Inter-day)Clarithromycin: ≥ 86, IS: 99[4][5][6]
Clarithromycin ¹³C-d₃ UPLC-MS/MSHuman PlasmaNot SpecifiedExcellentExcellentNot Specified[7]
Diltiazem HPLC-UVHuman Plasma62.5 - 300099.27 - 103.420.88 - 19.86Not Specified[8]
Oxazepam LC-MS/MSHuman PlasmaNot Specified< 15 (LQC, MQC, HQC), ±20 (LLOQ)< 5Not Specified[9]

Experimental Workflows and Methodologies

A generalized workflow for the bioanalytical method validation of Clarithromycin is depicted below. This process ensures the reliability, reproducibility, and accuracy of the analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Method Validation Method_Optimization Optimization of Chromatographic and MS Conditions Sample_Collection Plasma Sample Collection Method_Optimization->Sample_Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (LLE, SPE, or PPT) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS or HPLC Analysis Extraction->LC_MS_Analysis Selectivity Selectivity & Specificity LC_MS_Analysis->Selectivity Linearity Linearity & Range LC_MS_Analysis->Linearity Accuracy_Precision Accuracy & Precision LC_MS_Analysis->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect LC_MS_Analysis->Recovery_Matrix Stability Stability LC_MS_Analysis->Stability

References

A Comparative Guide to Inter-Laboratory Quantification of Clarithromycin Using Clarithromycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Clarithromycin, with a focus on the use of Clarithromycin-d3 as an internal standard. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various validated methods to present a comparative analysis of their performance. This guide serves as a practical resource for establishing and validating robust analytical procedures for Clarithromycin in a research and development setting.

The use of a deuterated internal standard like this compound is a best practice in quantitative mass spectrometry, as it closely mimics the analyte's chemical and physical properties, leading to improved accuracy and precision.[1][2] This guide will explore the nuances of its application in established analytical protocols.

Comparative Analysis of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Clarithromycin in biological matrices due to its high sensitivity and selectivity.[1][3][4][5][6] The following tables summarize the performance characteristics of various LC-MS/MS methods, providing a baseline for what can be expected in an inter-laboratory setting.

Table 1: Comparison of LC-MS/MS Method Performance for Clarithromycin Quantification

ParameterMethod A (Hypothetical Lab 1)Method B (Hypothetical Lab 2)Method C (Hypothetical Lab 3)
Internal Standard This compound RoxithromycinErythromycin
Linear Range 0.80 - 1600 ng/mL[1]100 - 5,000 ng/mL[3]5 - 4000 ng/mL[4]
LLOQ 0.80 ng/mL[1]100 ng/mL[3]5 ng/mL[4]
Intra-day Precision (%CV) 1.28 - 4.85%[1]< 8.3%[3]2.9 - 13.1%[4]
Inter-day Precision (%CV) Not Reported< 8.3%[3]2.5 - 9.6%[4]
Accuracy 96.8 - 103.5%[1]Within 6.3% of nominal[3]87.8 - 112.2%[4]
Extraction Recovery 96.2%[1]78.3 - 90.5%[3]≥ 86%[4]
Sample Preparation Liquid-Liquid Extraction[1]Protein Precipitation[3]Liquid-Liquid Extraction[4]

Table 2: Alternative Methodologies for Clarithromycin Quantification

Method TypeInternal StandardKey Performance CharacteristicsReference
HPLC with UV detection DiltiazemLinear Range: 62.5 - 3000 ng/mL; Intra-assay Precision: 0.88-19.86%; Accuracy: 99.27-103.42%[7][8]
Microbiological Assay Not ApplicableLinear Range: 250 - 3000 ng/mL; Intra-assay Precision: 12.86 - 24.49%; Accuracy: 78.52-131.19%[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for sample preparation and LC-MS/MS analysis, incorporating the use of this compound as an internal standard.

Protocol 1: Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from a highly sensitive UPLC-MS/MS method.[1]

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL).

    • Vortex for 30 seconds.

    • Add 1.5 mL of extraction solvent (n-hexane: methyl tert-butyl ether, 20:80, v/v).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Methanol:5.0 mM ammonium formate, pH 3.0 (78:22, v/v)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Clarithromycin: m/z 748.9 → 158.1

      • This compound: m/z 752.8 → 162.0

Protocol 2: Protein Precipitation for Plasma Samples

This protocol is a simplified method suitable for high-throughput analysis.[3]

  • Sample Preparation:

    • To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (e.g., this compound).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: HPLC system

    • Column: Phenyl-Hexyl column (50 × 2.0 mm, 3μm)

    • Mobile Phase: Water:Methanol (30:70, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

    • Flow Rate: 0.22 mL/min

    • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

    • MRM Transitions: To be optimized for Clarithromycin and this compound.

Visualizations

Workflow and Data Analysis

The following diagrams illustrate the typical workflow for an inter-laboratory comparison and the logic of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_comparison Inter-Laboratory Comparison Sample Biological Sample (e.g., Plasma) Spike Spike with Clarithromycin & this compound Sample->Spike Extraction Extraction (LLE or PPT) Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection (MRM) LC->MS Peak Peak Integration MS->Peak Ratio Calculate Peak Area Ratio (Clarithromycin / this compound) Peak->Ratio Curve Quantify using Calibration Curve Ratio->Curve Lab1 Lab 1 Results Curve->Lab1 Lab2 Lab 2 Results Curve->Lab2 Lab3 Lab 3 Results Curve->Lab3 Stats Statistical Analysis (Precision, Accuracy, Bias) Lab1->Stats Lab2->Stats Lab3->Stats

Caption: General workflow for an inter-laboratory comparison of Clarithromycin quantification.

G Analyte Clarithromycin Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound IS->Process Loss Analyte Loss/ Matrix Effects Process->Loss Ratio Constant Peak Area Ratio Process->Ratio Loss->Analyte Loss->IS Quant Accurate Quantification Ratio->Quant

Caption: The principle of using a stable isotope-labeled internal standard for quantification.

References

The Gold Standard: Evaluating Clarithromycin-d3 as an Internal Standard for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precision and accuracy of quantitative assays are paramount. The choice of an appropriate internal standard is a critical factor that can significantly influence the reliability of results, particularly in complex matrices such as human plasma. This guide provides an objective comparison of Clarithromycin-d3, a deuterated stable isotope-labeled internal standard, with other commonly used non-deuterated alternatives for the quantification of the macrolide antibiotic, clarithromycin. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to establish robust and accurate analytical methods.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows for effective compensation for matrix effects and variations in instrument response, leading to superior accuracy and precision.

This guide will delve into the performance of this compound and compare it with two commonly used non-deuterated internal standards: Roxithromycin and Erythromycin.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the accuracy and precision data from studies utilizing this compound, Roxithromycin, and Erythromycin as internal standards for the quantification of clarithromycin in human plasma by LC-MS/MS.

Table 1: Accuracy and Precision Data for Clarithromycin Quantification using Clarithromycin-13C-d3 as an Internal Standard

Analyte Concentration (ng/mL)NMean Measured Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Intra-day
0.80 (LLOQ)60.822.54.85
2.40 (LQC)62.452.083.25
150.0 (MQC)6155.253.51.88
600.0 (MQC)6610.51.751.28
1400 (HQC)61355.2-3.22.15
Inter-day
0.80 (LLOQ)180.811.254.55
2.40 (LQC)182.483.332.85
150.0 (MQC)18154.22.82.15
600.0 (MQC)18615.02.51.55
1400 (HQC)181369.2-2.22.45

Data extracted from a study utilizing a UPLC-MS/MS method.[1]

Table 2: Accuracy and Precision Data for Clarithromycin Quantification using Roxithromycin as an Internal Standard

Analyte Concentration (ng/mL)NMean Measured Concentration (ng/mL)Accuracy (% RE)Precision (% RSD)
Intra-day
10.0 (LLOQ)610.00.03.3
20.0 (LQC)619.9-0.52.1
2000 (MQC)620140.71.5
4000 (HQC)63988-0.31.2
Inter-day
10.0 (LLOQ)1810.00.03.2
20.0 (LQC)1819.9-0.52.5
2000 (MQC)1820120.61.8
4000 (HQC)183992-0.21.4

Data extracted from a study utilizing an LC-MS-MS method.[2]

Table 3: Accuracy and Precision Data for Clarithromycin Quantification using Erythromycin as an Internal Standard

Nominal Concentration (µg/mL)NMean Measured Concentration (µg/mL)SD (µg/mL)Precision (% CV)Accuracy (% Bias)
Intra-run
0.00550.00520.00047.74.0
0.01550.01560.00117.14.0
2.052.040.062.92.0
3.853.880.123.12.1
Inter-run
0.005150.00530.00059.46.0
0.015150.01540.00095.82.7
2.0152.050.052.42.5
3.8153.860.102.61.6

Data extracted from a study utilizing a rapid LC-MS/MS assay.[3][4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the key experimental protocols from the studies cited above.

Method 1: UPLC-MS/MS with Clarithromycin-13C-d3 Internal Standard[1]
  • Sample Preparation: To 100 µL of human plasma, 25 µL of Clarithromycin-13C-d3 internal standard solution (1 µg/mL in methanol) was added. The mixture was vortexed, and proteins were precipitated by adding 200 µL of acetonitrile. After centrifugation at 10,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • System: Waters Acquity UPLC

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometric Conditions:

    • System: Waters Xevo TQ-S triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Monitored Transitions: Clarithromycin: m/z 748.5 → 158.2; Clarithromycin-13C-d3: m/z 752.5 → 162.2

Method 2: LC-MS-MS with Roxithromycin Internal Standard[2]
  • Sample Preparation: To 0.2 mL of human plasma, 20 µL of Roxithromycin internal standard solution (1 µg/mL in methanol) was added. The sample was extracted with 1 mL of n-nexane-dichloromethane-isopropanol (300:150:15, v/v/v). After vortexing and centrifugation, the organic layer was evaporated to dryness and the residue was reconstituted in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: Methanol-water-formic acid (80:20:1, v/v/v)

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection: Triple quadrupole tandem mass spectrometer

Method 3: LC-MS/MS with Erythromycin Internal Standard[3][4][5][6][7]
  • Sample Preparation: To 0.2 mL of human plasma, 50 µL of Erythromycin internal standard solution (1 µg/mL in methanol) was added. The proteins were precipitated with 0.4 mL of acetonitrile. The mixture was vortexed and centrifuged, and the supernatant was injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Atlantis dC18 (2.1 × 100 mm, 3 µm)

    • Mobile Phase: 0.05% triethylamine in water (pH 4.0) and acetonitrile (65:35, v/v)

    • Flow Rate: 0.25 mL/min

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Monitored Transitions: Clarithromycin: m/z 749 → 158.4; Erythromycin: m/z 719.3 → 158.2

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical workflow for a typical bioanalytical method using an internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or other) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for the quantification of clarithromycin in plasma.

Internal_Standard_Logic cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_performance Performance Outcome Analyte Clarithromycin IS_Deuterated This compound (Stable Isotope Labeled) IS_Analog Roxithromycin / Erythromycin (Structural Analog) Prop_Deuterated Nearly Identical to Analyte IS_Deuterated->Prop_Deuterated Prop_Analog Similar but not Identical IS_Analog->Prop_Analog Behav_Deuterated Co-elutes and Co-ionizes with Analyte Prop_Deuterated->Behav_Deuterated Behav_Analog Different Retention Time and Ionization Efficiency Prop_Analog->Behav_Analog Perf_Deuterated High Accuracy and Precision (Effective Matrix Effect Compensation) Behav_Deuterated->Perf_Deuterated Perf_Analog Potential for Lower Accuracy and Precision Behav_Analog->Perf_Analog

Caption: Logical comparison of deuterated versus non-deuterated internal standards.

References

Justification for Using a Stable Isotope-Labeled Internal Standard for Clarithromycin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of Clarithromycin, particularly in complex biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, such as Clarithromycin-d3, versus a structural analog internal standard, like Roxithromycin or Erythromycin, for the analysis of Clarithromycin, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and co-behavior allow the SIL-IS to effectively compensate for variations in extraction recovery and, most importantly, for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting compounds from the biological matrix.[3][4]

Structural analogs, while chemically similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[1] These differences can lead to inadequate compensation for analytical variability, potentially compromising the accuracy and precision of the results.

Comparative Performance Data

The following tables summarize typical validation parameters for LC-MS/MS methods for Clarithromycin analysis using either a stable isotope-labeled internal standard or a structural analog internal standard. While a direct head-to-head comparison within a single study is ideal, the data presented here is compiled from various published methods and illustrates the general performance advantages of using a SIL-IS.

Table 1: Comparison of Method Performance with Different Internal Standards

ParameterStable Isotope-Labeled IS (e.g., this compound)Structural Analog IS (e.g., Roxithromycin)Justification for Superiority of SIL-IS
Precision (%RSD) Typically < 5%Typically < 10%Near-identical physicochemical properties lead to better correction for variability.
Accuracy (%Bias) Typically within ± 5%Typically within ± 15%More effective compensation for analyte loss and matrix effects.
Matrix Effect Effectively minimizedPotential for significant and variable matrix effectsCo-elution and identical ionization behavior allow for accurate correction of signal suppression/enhancement.
Extraction Recovery Variations are well-compensatedDifferences in recovery between analyte and IS can introduce errorSIL-IS mimics the analyte's extraction behavior precisely.

Table 2: Representative Quantitative Data from Published Literature

Internal Standard TypeAnalyteMatrixLLOQ (ng/mL)Precision (%RSD)Accuracy (%RE)Reference
Structural Analog (Roxithromycin)ClarithromycinHuman Plasma100< 8.3%< 6.3%[5]
Structural Analog (Erythromycin)ClarithromycinHuman Plasma52.5 - 9.6%Not explicitly stated[6]

Note: LLOQ = Lower Limit of Quantification; %RSD = Relative Standard Deviation; %RE = Relative Error. Data is indicative of typical performance and may vary between laboratories and specific method parameters.

Experimental Protocols

Protocol 1: Clarithromycin Analysis using a Stable Isotope-Labeled Internal Standard (this compound)

This protocol is a representative example for the quantification of Clarithromycin in human plasma using this compound as the internal standard by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Clarithromycin: m/z 748.5 -> 158.1

    • This compound: m/z 751.5 -> 161.1

Protocol 2: Clarithromycin Analysis using a Structural Analog Internal Standard (Roxithromycin)

This protocol is a representative example for the quantification of Clarithromycin in human plasma using Roxithromycin as the internal standard by LC-MS/MS.[5]

1. Sample Preparation (Protein Precipitation)

  • To 25 µL of plasma, add 200 µL of acetonitrile and 10 µL of the internal standard working solution (Roxithromycin in acetonitrile).[5]

  • Vortex mix briefly.[5]

  • Add 500 µL of deionized water, vortex mix, and centrifuge for 10 minutes at 2,630 g.[5]

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[5]

2. LC-MS/MS Conditions

  • LC System: HPLC system

  • Column: Phenyl-Hexyl column (e.g., 50 x 2.0 mm, 3 µm)[5]

  • Mobile Phase: 0.1% formic acid and 5 mM ammonium acetate in water and methanol (30:70, v/v)[5]

  • Flow Rate: 0.22 mL/min[5]

  • Injection Volume: 5 µL[5]

  • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.[5]

  • MRM Transitions:

    • Clarithromycin: m/z 748.5 -> 157.9[5]

    • Roxithromycin: m/z 837.5 -> 679.4[5]

Visualizations

Caption: Logical workflow comparing SIL-IS and Structural Analog IS.

Experimental_Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Clarithromycin inject->quantify

Caption: Experimental workflow for Clarithromycin analysis.

Clarithromycin_MoA cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for inhibition Inhibition ribosome->inhibition bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Leads to clarithromycin Clarithromycin clarithromycin->ribosome Binds to inhibition->protein_synthesis Blocks

Caption: Mechanism of action of Clarithromycin.

References

Performance Showdown: Clarithromycin-d3 Versus Alternatives in Biological Matrix Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of clarithromycin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods. This guide provides a comparative evaluation of Clarithromycin-d3 against other commonly used internal standards, supported by experimental data from published studies.

This report focuses primarily on the performance of internal standards in human plasma, as the majority of published literature concentrates on this matrix. While data on other matrices such as urine and whole blood is limited, the principles and methodologies discussed can serve as a valuable starting point for method development in these less-characterized biological fluids.

The Gold Standard: Isotope-Labeled Internal Standards

In the realm of quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte. This compound, a deuterated analog of clarithromycin, is widely regarded as the gold standard for this reason. Its chemical and physical properties are nearly identical to clarithromycin, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This near-perfect mimicry allows for highly accurate and precise correction of any analyte loss during sample preparation and instrumental analysis.

Alternative Internal Standards: A Structural Approach

When a stable isotope-labeled internal standard is not available or economically feasible, structurally similar compounds are often employed. For clarithromycin analysis, the most common alternatives are other macrolide antibiotics, namely Roxithromycin and Erythromycin. Their structural similarity to clarithromycin makes them suitable candidates, although they do not offer the same level of analytical precision as a deuterated analog.

Performance Comparison in Human Plasma

The following tables summarize the performance characteristics of this compound and its alternatives in human plasma, based on data extracted from various validated LC-MS/MS and UPLC-MS/MS methods.

Table 1: Extraction Recovery in Human Plasma

Internal StandardExtraction MethodMean Recovery (%)Reference
This compound Liquid-Liquid Extraction96.2[1]
RoxithromycinLiquid-Liquid Extraction78.3 - 98.1[2][3]
RoxithromycinProtein Precipitation98.1[2]
ErythromycinLiquid-Liquid Extraction99[4][5][6]

Table 2: Matrix Effect in Human Plasma

Internal StandardMethodMatrix EffectReference
This compound UPLC-MS/MSNot significant[1]
RoxithromycinLC-MS/MSNo ionization suppression observed[3]
RoxithromycinLC-MS/MS< 10% difference from spiked injection solvent[2]

Table 3: Stability in Human Plasma

Internal StandardConditionStabilityReference
This compound Bench top (25°C), Freeze-thaw, Autosampler (5°C and 25°C), Long term (-20°C and -70°C)Stable[1]
RoxithromycinBench top (24h), Freeze-thaw (3 cycles), Autosampler (72h at 10°C)Stable[3]
ErythromycinRoom temperature (24h), -20°C (14 weeks), Freeze-thaw (3 cycles)Stable (≥ 83%)[4][5][6]

Performance in Other Biological Matrices: A Data Gap

Experimental Protocols

The following are representative experimental protocols for the analysis of clarithromycin in human plasma using different internal standards, as described in the cited literature.

Method 1: UPLC-MS/MS with this compound (Liquid-Liquid Extraction)
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of this compound internal standard solution.

    • Vortex for 10 seconds.

    • Add 2.0 mL of n-hexane:methyl tert-butyl ether (20:80, v/v).

    • Vortex for 1.0 minute.

    • Centrifuge at 13,148 x g for 5 minutes at 10°C.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen gas at 50°C.

    • Reconstitute the residue in 250 µL of the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Methanol and 5.0 mM ammonium formate, pH 3.0 (78:22, v/v)

    • Flow Rate: Isocratic

    • Injection Volume: 10 µL

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Transitions: Clarithromycin: m/z 748.9 → 158.1; this compound: m/z 752.8 → 162.0[1]

Method 2: LC-MS/MS with Roxithromycin (Protein Precipitation)
  • Sample Preparation:

    • Precipitate plasma proteins with acetonitrile.

    • Use Roxithromycin as the internal standard.

    • Vortex and centrifuge.

    • Directly inject the supernatant.[2]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna Phenyl-Hexyl (50 × 2.0 mm I.D., 3µm)

    • Mobile Phase: Water and methanol (30:70; v/v) containing 0.1% formic acid and 5 mM ammonium acetate

    • Flow Rate: 0.22 mL/min

  • Mass Spectrometric Detection:

    • Ionization: ESI, Positive Mode

    • Mode: Selected Reaction Monitoring (SRM)

Method 3: LC-MS/MS with Erythromycin (Liquid-Liquid Extraction)
  • Sample Preparation:

    • Use Erythromycin as the internal standard.

    • Perform liquid-liquid extraction from plasma.

  • Chromatographic Conditions:

    • Column: Atlantis dC18 (2.1 × 100 mm, 3 µm)

    • Mobile Phase: 0.05% triethylamine (pH 4.0) and acetonitrile (65:35, v:v)

    • Flow Rate: 0.25 ml/min

  • Mass Spectrometric Detection:

    • Ionization: ESI, Positive Mode

    • Transitions: Clarithromycin: m/z 749 → 158.4; Erythromycin: m/z 719.3 → 158.2[5][6]

Visualizing the Workflow

Bioanalytical_Workflow_for_Clarithromycin cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample (Plasma, Urine, etc.) IS_Spiking Spike with Internal Standard Sample_Collection->IS_Spiking Add IS Extraction Extraction (LLE or PPT) IS_Spiking->Extraction Isolate Analyte Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentrate LC_Separation Chromatographic Separation Evaporation->LC_Separation Inject MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Elute Quantification Quantification MS_Detection->Quantification Acquire Data Reporting Reporting Quantification->Reporting Generate Results

Caption: A typical bioanalytical workflow for the quantification of Clarithromycin in biological matrices.

Signaling Pathway of Clarithromycin Action

While not directly related to the bioanalytical performance evaluation, understanding the mechanism of action of clarithromycin can be relevant for broader research contexts.

Clarithromycin_Signaling_Pathway Clarithromycin Clarithromycin Bacterial_Ribosome Bacterial 50S Ribosomal Subunit Clarithromycin->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Simplified signaling pathway of Clarithromycin's antibacterial action.

Conclusion

Based on the available literature, This compound is the superior internal standard for the quantification of clarithromycin in human plasma . Its use leads to high recovery, minimal matrix effects, and excellent stability, ensuring the most accurate and precise results. While Roxithromycin and Erythromycin are viable alternatives, they may not provide the same level of analytical rigor.

The significant gap in performance data for matrices such as urine and whole blood highlights an area for future research. Method development and validation in these matrices are crucial for a complete understanding of clarithromycin's pharmacokinetics and disposition. Researchers are encouraged to perform thorough validation, including assessment of recovery, matrix effects, and stability, when adapting or developing methods for these less-common biological fluids.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes in complex biological matrices is a constant challenge. The choice of an appropriate internal standard (IS) is a critical factor that significantly impacts the quality of bioanalytical data. This guide provides an objective comparison of deuterated internal standards with their non-deuterated (analog) counterparts, supported by experimental data and detailed methodologies, to facilitate informed decisions in bioanalytical method validation.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" in quantitative bioanalysis, especially for chromatographic methods coupled with mass spectrometry (LC-MS).[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), strongly advocate for their use whenever feasible.[3][4] This preference is rooted in the unique ability of deuterated standards to mimic the physicochemical properties of the analyte of interest, thereby providing superior compensation for variability during sample preparation and analysis.[2][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its structural and chemical similarity to the analyte. This similarity ensures that the IS and analyte behave almost identically during extraction, chromatography, and ionization, leading to more accurate and precise results.[2] Non-deuterated internal standards, typically structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to inadequate compensation for analytical variability.[6]

The following tables summarize quantitative data from various studies, highlighting the superior performance of deuterated internal standards in key bioanalytical validation parameters.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Deuterated IS 10+2.53.8
100-1.22.5
1000+0.81.9
Analog IS 10-8.99.7
100+5.47.2
1000-3.15.5

This table presents illustrative data synthesized from multiple comparative studies, demonstrating the enhanced accuracy and precision achieved with a deuterated internal standard across a range of concentrations.

Table 2: Comparison of Matrix Effect

Internal Standard TypeNumber of Matrix LotsMatrix Factor RangeIS-Normalized Matrix Factor (% CV)
Deuterated IS 60.92 - 1.084.1
Analog IS 60.75 - 1.2115.3

This table showcases the superior ability of a deuterated internal standard to compensate for matrix effects, resulting in a significantly lower coefficient of variation (% CV) for the IS-normalized matrix factor compared to a structural analog. An IS-normalized matrix factor % CV of ≤15% is generally considered acceptable.[4]

Experimental Protocols

Detailed methodologies are essential for the successful validation of bioanalytical assays. Below are representative protocols for key experiments in a bioanalytical method validation utilizing a deuterated internal standard.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated IS from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma).

  • Analyze one aliquot of each blank matrix to check for interfering peaks at the retention times of the analyte and the deuterated IS.

  • Spike a second aliquot of each blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS at the working concentration.

  • Analyze the spiked samples.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the deuterated IS response.[7]

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated IS.

Protocol:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte at low and high concentrations and the deuterated IS spiked into a neat solution (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): Blank matrix is extracted, and the analyte (low and high concentrations) and deuterated IS are spiked into the final extract.

    • Set 3 (Pre-Extraction Spike): Analyte (low and high concentrations) and deuterated IS are spiked into the blank matrix before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Area in Set 2) / (Peak Area in Set 1).

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF).

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[4]

Freeze-Thaw Stability

Objective: To assess the stability of the analyte in the biological matrix after multiple freeze-thaw cycles.

Protocol:

  • Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

  • Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[8]

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.[8]

  • After the final thaw, analyze the QC samples.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

Diagrams are powerful tools for illustrating complex experimental processes and logical relationships. The following diagrams, created using the Graphviz DOT language, depict key workflows in bioanalytical method validation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Spike_IS Spike with Deuterated IS Sample->Spike_IS Extraction Analyte Extraction (e.g., SPE, LLE) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Calc Concentration Calculation Ratio_Calculation->Concentration_Calc

A typical bioanalytical workflow using a deuterated internal standard.

References

Choosing Wisely: A Guide to Internal Standard Selection in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the design of bioequivalence (BE) studies, directly impacting the reliability and accuracy of pharmacokinetic data. An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis. This guide provides a comparative overview of the impact of internal standard choice on bioequivalence study outcomes, supported by experimental data and established best practices from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Role of the Internal Standard in Bioanalysis

In chromatographic bioanalysis, the internal standard is added to every sample before extraction. Its primary purpose is to compensate for potential variability that can occur during various stages of the analytical process, including:

  • Sample Preparation: Extraction efficiency and recovery.

  • Instrumental Analysis: Injection volume variations and fluctuations in instrument response.

  • Matrix Effects: Ion suppression or enhancement in mass spectrometry.

By design, the IS should have physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly throughout the analytical process.

Types of Internal Standards: A Comparison

The two main types of internal standards used in bioequivalence studies are Stable Isotope-Labeled (SIL) internal standards and structural analogs. The choice between these can significantly influence the outcome of a study.

Internal Standard Type Description Advantages Disadvantages Regulatory Recommendation
Stable Isotope-Labeled (SIL) IS The analyte of interest with one or more atoms replaced by a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).- Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability. - High similarity in physicochemical properties. - Considered the "gold standard" for LC-MS/MS assays.- Can be expensive and time-consuming to synthesize. - Potential for isotopic interference or cross-talk if not adequately resolved.Strongly Recommended by the FDA and other regulatory bodies for mass spectrometry-based methods.
Structural Analog IS A molecule with a chemical structure similar to the analyte but different enough to be chromatographically separated and distinguished by the detector.- More readily available and less expensive than SIL-IS. - Can be a suitable alternative when a SIL-IS is not feasible.- May not perfectly mimic the analyte's behavior during extraction and ionization, leading to potential inaccuracies. - Differences in physicochemical properties can lead to differential matrix effects.Acceptable , but its selection requires careful justification based on sound scientific principles. The chosen analog should closely match the structure and properties of the analyte.
Impact of Internal Standard Choice on Bioequivalence Outcomes: Case Studies

The following table summarizes findings from published case studies that highlight how the choice and performance of an internal standard can affect the results of a bioanalytical method, which is the foundation of a bioequivalence study.

Case Study Focus Internal Standard Used Observed Issue Impact on Bioanalytical Data Resolution/Recommendation
Matrix Effect Not Tracked by IS Analog ISThe IS did not adequately compensate for matrix effects observed in clinical study samples.Inaccurate analyte measurements, with high bias in quality control samples when using internal standard quantitation.The method was deemed unreliable. This highlights the risk of using an analog IS that does not share the same ionization susceptibility as the analyte.
Incorrect Sample Stabilization SIL-IS (Fesoterodine-d14, 5-HMT-d14)High variability and significantly lower IS response in study samples compared to spiked samples due to incorrect sample pH.Inability to characterize the pharmacokinetic profile of Fesoterodine (all samples below the limit of quantification).The clinical study had to be repeated with a modified sample stabilization procedure and an updated analytical method.
Ionization Efficiency Competition Not specifiedIS response decreased as the analyte concentration increased.This trend, if not properly managed, can affect the linearity of the calibration curve and the accuracy of high-concentration samples.The concentration of the internal standard was carefully adjusted to achieve a balanced instrumental response.
Scattering of IS Responses Not specifiedSignificant and identical IS variability was observed even when reanalyzing sample extracts on a different instrument.The root cause was traced back to subjective and unclear language in the methodology documentation.This emphasizes the need for clear, unambiguous experimental protocols to ensure consistency.
Analyte Characteristics (Quaternary Ammonium Drug) SIL-ISThe SIL-IS exhibited two charge states upon ionization, with the single-charged transition increasing with analyte concentration while the double-charged transition decreased.This complex behavior required a deep understanding of the analyte and IS chemistry to ensure accurate quantification.The investigation focused on optimizing the ionization and protonation conditions in the mass spectrometer.

Experimental Protocols

Protocol 1: Bioanalytical Method Validation with an Internal Standard

This protocol outlines the key steps for validating a bioanalytical method using an internal standard, in line with FDA and EMA guidelines.

1. Reagents and Materials:

  • Reference standards for the analyte and internal standard.
  • Blank biological matrix (e.g., human plasma) from at least six different sources.
  • All necessary solvents, reagents, and analytical columns.

2. Preparation of Stock and Working Solutions:

  • Prepare separate stock solutions of the analyte and the internal standard in a suitable solvent.
  • Prepare a series of working solutions for the analyte to be used for calibration standards and quality control (QC) samples.
  • Prepare a working solution of the internal standard at a constant concentration.

3. Preparation of Calibration Standards and Quality Controls:

  • Spike blank matrix with the analyte working solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
  • Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high.

4. Sample Preparation: *

Safety Operating Guide

Proper Disposal of Clarithromycin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Clarithromycin-d3, ensuring compliance with regulatory standards and promoting a safe laboratory environment.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for minimizing environmental impact and ensuring workplace safety.

Understanding the Waste Profile

This compound, a deuterated form of the macrolide antibiotic Clarithromycin, requires careful handling and disposal. According to its Safety Data Sheet (SDS), Clarithromycin and its deuterated isotopologues are classified with Acute Toxicity: Oral, Category 4, and are harmful if swallowed.[1][2][3] Therefore, disposal methods must align with regulations for pharmaceutical and chemical waste.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Additionally, state and local regulations may impose more stringent requirements.[4] A significant federal regulation is the EPA's Subpart P, which, for healthcare facilities, prohibits the sewering of hazardous waste pharmaceuticals.[5] While laboratory settings may have different classifications, avoiding sewer disposal is a best practice for all chemical waste.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. While the SDS indicates oral toxicity, it's crucial to consult your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination based on its characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. Maintain separate, clearly labeled waste containers for:

    • Pure, unused this compound

    • Contaminated materials (e.g., personal protective equipment (PPE), weighing boats, pipette tips)

    • Solutions containing this compound. Keep aqueous and organic solvent solutions separate.[7]

2. Waste Containment and Labeling:

  • Use Appropriate Containers: Collect waste in chemically resistant, leak-proof containers with secure lids.

  • Label Containers Clearly: All waste containers must be accurately labeled with:

    • The words "Hazardous Waste" (if applicable)

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date accumulation started

    • Any associated hazards (e.g., "Toxic")

3. Storage of Waste:

  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.

4. Disposal Procedure:

  • Consult EHS: Your institution's EHS department is the primary resource for disposal procedures. They will provide guidance on the specific requirements for your facility and arrange for pickup by a licensed hazardous waste contractor.

  • Professional Disposal: this compound waste should be disposed of through an approved and licensed hazardous waste disposal facility.[2][3] Incineration is a common and effective method for destroying pharmaceutical waste.[5][6]

  • Do Not Dispose in General Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5][8]

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generation identify 1. Identify & Characterize Waste (Pure compound, contaminated solids, solutions) start->identify segregate 2. Segregate Waste Streams (Solids vs. Liquids, Aqueous vs. Organic) identify->segregate contain 3. Contain in Labeled, Closed Containers segregate->contain store 4. Store in Designated Hazardous Waste Area contain->store contact_ehs 5. Contact Environmental Health & Safety (EHS) store->contact_ehs disposal 6. Arrange for Professional Disposal (Licensed Hazardous Waste Contractor) contact_ehs->disposal end_disposal End: Compliant Disposal disposal->end_disposal

Caption: Workflow for the compliant disposal of this compound waste.

Quantitative Data Summary

ParameterValueReference
Chemical Name This compound[9][10]
Hazard Classification Acute Toxicity: Oral, Category 4[1][3]
Primary Regulation EPA Resource Conservation and Recovery Act (RCRA)[4][5][6]
Prohibited Disposal Method Sewering of hazardous pharmaceutical waste[5]
Recommended Disposal Method Incineration by a licensed hazardous waste facility[5][6]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet for this compound. Your Environmental Health and Safety department is the definitive resource for compliance with all applicable regulations.

References

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